Chemical structure and molecular properties of 3-Iodoquinolin-6-ol
This guide details the chemical structure, molecular properties, and synthetic utility of 3-Iodoquinolin-6-ol , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.[1] CAS Registry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, molecular properties, and synthetic utility of 3-Iodoquinolin-6-ol , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.[1]
CAS Registry Number: 889660-68-8
Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
3-Iodoquinolin-6-ol represents a "privileged scaffold" modification.[1] The quinoline core is ubiquitous in FDA-approved therapeutics (e.g., antimalarials, kinase inhibitors), but the specific substitution pattern of this molecule—an iodine atom at C3 and a hydroxyl group at C6 —confers unique synthetic and biological advantages.[1]
The C3-Iodine Handle: Unlike the C2 or C4 positions, which are electronically activated for nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), the C3 position is electronically neutral but highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the late-stage introduction of aryl or heteroaryl diversity without disrupting the core electronic distribution.[1]
The C6-Hydroxyl Group: This moiety serves two roles.[1] First, it acts as a hydrogen bond donor/acceptor, critical for binding affinity in enzyme pockets (e.g., Type II kinase inhibitors). Second, it provides a chemical handle for etherification, allowing modulation of lipophilicity (
) and pharmacokinetic properties.
Physicochemical Properties
The following data synthesizes experimental observations and high-fidelity predictive models for 3-Iodoquinolin-6-ol.
Property
Value / Description
Context & Implications
Physical State
Solid (Powder)
Typically off-white to pale yellow; light-sensitive due to C-I bond lability.[1]
Melting Point
>200 °C (Predicted)
High melting point driven by intermolecular hydrogen bonding (O-H[1]···N) in the crystal lattice.[1]
Solubility
DMSO, DMF, Hot MeOH
Poor aqueous solubility at neutral pH; soluble in basic aqueous media (phenolate formation).
pKa (Phenol)
~9.2 - 9.5
Slightly more acidic than phenol (9.[1]95) due to the electron-withdrawing nature of the quinoline ring.[1]
pKa (Nitrogen)
~4.5
The pyridine-like nitrogen is less basic than unsubstituted quinoline (4.[1]9) due to the inductive effect of the C3-iodine.[1]
LogP
2.6 ± 0.3
Moderate lipophilicity; suitable for CNS penetration if O-alkylated.[1]
Synthetic Methodologies
Direct iodination of quinolin-6-ol is not recommended for accessing the 3-iodo isomer.[1] Electrophilic aromatic substitution on quinolin-6-ol directs the iodine to the electron-rich C5 or C7 positions (ortho to the hydroxyl group).[1]
To achieve the C3-iodo regioselectivity, a de novo ring construction or a halogen-exchange strategy is required.[1]
Protocol A: The Modified Skraup/Halogen-Exchange Route (Recommended)
This route ensures regiochemical purity by installing the halogen early or using specific directing groups.[1]
Precursor Synthesis: Start with 4-methoxyaniline (p-anisidine).[1]
Ring Construction: React with 2-bromoacrolein (or a precursor like 2,2,3-tribromopropanal) under modified Skraup conditions to yield 3-bromo-6-methoxyquinoline .
Halogen Exchange: Perform a Lithium-Halogen Exchange (using
-BuLi at -78°C) followed by quenching with Iodine () to convert the C3-Br to 3-I .
Demethylation: Cleave the methyl ether using Boron Tribromide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The chemical value of 3-Iodoquinolin-6-ol lies in its orthogonal reactivity.[1] The C3-iodine and C6-hydroxyl groups can be functionalized independently.[1]
Suzuki-Miyaura Cross-Coupling (C3-Selective)
The C-I bond is highly labile to oxidative addition by Palladium(0).[1] This allows for coupling with aryl- or heteroaryl-boronic acids under mild conditions.[1]
Note: The free phenol (C6-OH) may require protection (e.g., TBDMS or Benzyl) if the boronic acid is sensitive or if solubility is an issue, though many Suzuki protocols tolerate free phenols.[1]
O-Alkylation / Etherification (C6-Selective)
The phenol group can be alkylated to tune physicochemical properties.[1]
Reagents: Alkyl halides (
) with in DMF.
Mitsunobu Reaction: Reaction with alcohols (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) using and DIAD.
Caption: Orthogonal functionalization logic for library generation.
Medicinal Chemistry Applications
Kinase Inhibition: The 3-substituted quinoline scaffold is a bioisostere for the naphthalene ring found in many kinase inhibitors.[1] The nitrogen atom can accept a hydrogen bond from the hinge region of the kinase ATP-binding pocket.[1]
Imaging Agents: The iodine atom can be replaced with radioisotopes (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
or ) for SPECT/PET imaging, or the scaffold can be coupled to fluorescent dyes via the C6-hydroxyl.
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency potential, 3-iodoquinolin-6-ol is an ideal fragment for screening.[1]
Storage: Keep in a tightly closed container, protected from light (iodides can degrade to liberate
), at 2-8°C.
References
Chemical Identity & CAS: BLD Pharm. 3-Iodoquinolin-6-ol Product Record. Retrieved from
General Quinoline Synthesis: Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 28, p. 80 (1948). (Foundational Skraup methodology).[1]
Suzuki Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Properties of 3-Iodoquinoline: Sigma-Aldrich. 6-Iodoquinoline / 3-Iodoquinoline Properties.[1] Retrieved from
Thermodynamic Stability of 3-Iodoquinolin-6-ol in Solution
This guide details the thermodynamic stability profile of 3-Iodoquinolin-6-ol , a functionalized heterocyclic scaffold critical in kinase inhibitor development and radioligand chemistry.[1] The content synthesizes establ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the thermodynamic stability profile of 3-Iodoquinolin-6-ol , a functionalized heterocyclic scaffold critical in kinase inhibitor development and radioligand chemistry.[1]
The content synthesizes established physicochemical principles of hydroxyquinolines with the specific electronic and steric perturbations introduced by the 3-iodo substituent.[1]
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
3-Iodoquinolin-6-ol (CAS: 889660-68-8) represents a "push-pull" heterocyclic system where the electron-rich phenolic ring interacts with the electron-deficient, halogenated pyridine ring.[1] "Thermodynamic stability" in this context encompasses two distinct physicochemical regimes:
Phase Equilibrium (Solubility): The energetic balance between the solid crystal lattice and the solvated state (
).
Chemical Integrity: The resistance to bond cleavage (specifically C-I and O-H) under equilibrium conditions, governed by bond dissociation energies (BDE) and pKa-dependent speciation.[1]
Key Stability Risk: The C-I bond at position 3 is susceptible to photolytic homolysis, while the 6-hydroxyl group is prone to oxidative quinone-imine formation at high pH.[1]
Physicochemical Profile & Speciation
Understanding the ionization state is the prerequisite for any stability assessment.[1] The molecule exists in three distinct thermodynamic states depending on solution pH.
Predicted Ionization Constants (pKa)
The iodine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the quinoline nitrogen compared to the parent quinolin-6-ol.[1]
Functional Group
State Change
Parent (Quinolin-6-ol) pKa
3-Iodo Effect
Predicted pKa (3-Iodo)
Quinoline Nitrogen (N1)
Cation Neutral
5.15
Acidifying (-I effect)
3.8 – 4.2
Phenolic Oxygen (O6)
Neutral Anion
8.90
Negligible (Distant)
8.6 – 8.8
Speciation Diagram (Graphviz)
The following diagram illustrates the pH-dependent equilibrium species. The Neutral (Zwitterionic/Non-ionic) species predominates between pH 4.5 and 8.5, which corresponds to the region of minimum solubility (lowest thermodynamic stability in solution).
Caption: Thermodynamic equilibrium of 3-Iodoquinolin-6-ol species. Minimum solubility occurs in the neutral window (pH 4.5–8.5).
Thermodynamic Solubility Assessment
Thermodynamic solubility is the saturation concentration of the compound in equilibrium with its most stable solid phase. Unlike kinetic solubility (precipitation from DMSO), this method accounts for the crystal lattice energy.
Solubility Profile
Water: Practically insoluble (< 10 µg/mL) in the neutral pH range due to the lipophilic iodine and aromatic stacking.
Organic Solvents: High solubility in DMSO and DMF; moderate solubility in Methanol/Ethanol.[1]
Lipophilicity (LogP): The 3-iodo substituent increases LogP by approximately +0.8 units relative to quinolin-6-ol, pushing the LogP to ~2.5–2.8.
Preparation: Weigh 5 mg of solid 3-Iodoquinolin-6-ol into a 4 mL amber glass vial (protect from light).
Solvent Addition: Add 1.0 mL of phosphate buffer (pH 7.4).
Equilibration:
Agitate at 25°C for 24–48 hours (orbital shaker at 300 rpm).
Note: If the solid dissolves completely, add more solid until a suspension persists.
Phase Separation:
Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturated with sample first to prevent adsorption).
Quantification:
Analyze the supernatant via HPLC-UV (Detection at 254 nm and 320 nm).
Quantify against a standard curve prepared in DMSO.[1]
pH Verification: Measure the pH of the supernatant post-equilibration. A shift indicates potential salt formation or degradation.
Chemical Stability & Degradation Pathways
While "thermodynamic" refers to equilibrium, practical stability assessments must identify irreversible degradation pathways that shift the equilibrium.
Photodeiodination (Critical Risk)
The C-I bond energy (~57 kcal/mol) is significantly lower than C-H or C-O bonds. Exposure to UV light (300–400 nm) excites the quinoline ring, leading to homolytic cleavage of the C-I bond.
Mechanism: Radical formation
Abstraction of H from solvent Formation of Quinolin-6-ol.[1]
Mitigation: All solutions must be handled in amber glassware or under yellow light (sodium vapor).[1]
Oxidative Instability
At pH > 9, the phenolate anion is electron-rich and susceptible to oxidation by dissolved oxygen, potentially forming quinone-imine species.[1]
Stability Testing Workflow (Graphviz)
This workflow ensures rigorous validation of solution stability.
Caption: Forced degradation workflow to establish chemical stability limits.
Experimental Validation: pH-Rate Profile
To rigorously define stability, perform a pH-rate profile study.[1]
Incubation: Spike compound to 10 µM in each buffer. Maintain at 40°C.
Sampling: Aliquot at T=0, 4h, 24h, 48h, 72h.
Quenching: Dilute immediately with cold Acetonitrile (1:1 v/v) to stop reactions.
Analysis: Plot
vs. Time. The slope gives the degradation rate constant.
Expectation: Stable at pH 1–7.[1] Degradation likely at pH > 9 (oxidation) or under light exposure (any pH).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline.[1] Retrieved from [Link][1]
European Medicines Agency (1996). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.[2] Retrieved from [Link]
Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[1][3][4][5] Journal of the Chemical Society. (Validation of hydroxyquinoline pKa values).
The following technical guide provides an in-depth review of 3-haloquinolin-6-ol analogs , positioning them as critical high-value scaffolds in modern medicinal chemistry, particularly in the fields of Targeted Protein D...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of 3-haloquinolin-6-ol analogs , positioning them as critical high-value scaffolds in modern medicinal chemistry, particularly in the fields of Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD).
A Strategic Scaffold for Bifunctional Ligands and Pharmacophore Exploration
Part 1: Executive Summary & Chemical Architecture
The 3-haloquinolin-6-ol scaffold (specifically 3-bromoquinolin-6-ol and 3-iodoquinolin-6-ol) has emerged from the shadow of its more famous isomer, 8-hydroxyquinoline (oxine), to become a linchpin in the synthesis of complex bioactive molecules. Unlike 8-hydroxyquinoline, which is primarily known for metal chelation, the 3-halo-6-hydroxy architecture offers a unique orthogonal functionalization pattern :
C3-Halogen Handle: A chemically reactive site on the pyridine ring, primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install diversity elements.
C6-Hydroxyl Handle: A phenolic moiety on the benzene ring that serves as a nucleophilic anchor for linker attachment (e.g., in PROTACs) or a hydrogen-bond donor/acceptor in active sites.
This guide analyzes the utility of this scaffold not just as a standalone bioactive agent, but as a versatile "hub" for constructing bifunctional degraders (PROTACs) and kinase inhibitors .
Structural Descriptors
Feature
Description
Functionality
Core System
Quinoline (Benzo[b]pyridine)
Planar, lipophilic aromatic system for - stacking.
Position 3
Halogen (Br, I, Cl)
Electrophilic site for C-C or C-N bond formation; modulates lipophilicity.
Position 6
Hydroxyl (-OH)
Nucleophilic site for O-alkylation; H-bond donor; solubility enhancer.
Creates a "push-pull" electronic system affecting reactivity.
Part 2: Synthesis & Manufacturing Pathways[1]
The synthesis of 3-haloquinolin-6-ol analogs requires navigating the regioselectivity of the quinoline ring. Direct halogenation of quinolin-6-ol often favors the electron-rich benzene ring (positions 5 or 7). Therefore, the 3-halo group is typically installed during ring construction or via specific pyridine-ring activation.
The following diagram outlines the primary synthetic routes to access the 3-bromoquinolin-6-ol core and its subsequent diversification.
Caption: Figure 1. Synthetic roadmap for 3-haloquinolin-6-ol, highlighting the divergence at the key intermediate for linker attachment vs. warhead diversification.
2.2 Key Synthetic Protocols
Protocol A: Synthesis of 3-Bromoquinolin-6-ol (Reference Standard)
Note: Direct bromination of quinolin-6-ol can lead to mixtures. A reliable route often involves constructing the pyridine ring with the halogen already present or using specific brominating agents.
Allow to warm to room temperature and stir for 4-6 hours.
Critical Step: Monitor by LC-MS. If bromination occurs at C5/C7 (benzene ring), alternative routes using 3-bromoquinoline N-oxide rearrangement or Skraup synthesis with 2-bromoacrolein are required to ensure C3 selectivity.
Workup: Dilute with water, extract with EtOAc. The product serves as a "linker-ready" warhead precursor [1].
Part 3: Pharmacological Profiles & SAR[1]
The 3-haloquinolin-6-ol scaffold is rarely the final drug; it is a pharmacophore enabler . Its biological value is defined by what is attached to it.
3.1 Targeted Protein Degradation (PROTACs)
In the context of PROTACs (Proteolysis Targeting Chimeras), the quinoline moiety often acts as the Warhead (binding to the target protein, e.g., a kinase or BRD4) while the linker connects it to an E3 ligase ligand (like Thalidomide or VHL).
Mechanism: The 3-halo group allows for the fine-tuning of the warhead's affinity via cross-coupling (adding aryl groups to fit a hydrophobic pocket).
Linker Site: The 6-hydroxyl group provides a solvent-exposed exit vector for the linker, ensuring the warhead's binding mode is not disrupted.
3.2 Antimicrobial & Anticancer Activity
General quinoline SAR suggests that halogenation increases lipophilicity (LogP), enhancing cell membrane permeability.
Antifungal: 3-halo derivatives have shown fungistatic activity against Cryptococcus neoformans, likely by interfering with cell wall synthesis or metal ion homeostasis [2].
Anticancer: 6-hydroxyquinolines can intercalate DNA or inhibit topoisomerases. The 3-halo substituent sterically hinders metabolic oxidation at the pyridine ring, potentially extending half-life (
).
3.3 SAR Summary Table
Substituent (R3)
Substituent (R6)
Effect on Activity / Property
-H
-OH
Baseline activity; moderate solubility; metabolically labile at C3.
-Br / -I
-OH
Key Intermediate. High reactivity for coupling. Increased lipophilicity.
-Cl
-OH
Higher metabolic stability than -H; lower reactivity for coupling than -Br.
-Aryl (via coupling)
-O-Linker
High potency (target specific); "Warhead" configuration for PROTACs.
-Br
-O-Alkyl-Linker
"Anchor" configuration; ready for conjugation to E3 ligand.
Part 4: Mechanistic Insights (Graphviz Visualization)
The following diagram illustrates the "Dual-Handle" mechanism where the scaffold bridges the Target Protein and the E3 Ligase.
Caption: Figure 2. The 3-haloquinolin-6-ol scaffold serves as the "Warhead" moiety in PROTAC design, facilitating the recruitment of target proteins to the E3 ligase complex.
Part 5: Future Outlook & Developability
The 3-haloquinolin-6-ol scaffold is currently under-utilized as a standalone drug but is over-performing as a Chemical Biology Tool .
Library Generation: The ease of modifying the C3 position allows for the rapid generation of DNA-encoded libraries (DELs) for screening against novel targets.
Metabolic Stability: Replacing the C3-H with C3-F or C3-Cl (bioisosteres) is a viable strategy to block metabolic "soft spots" on the pyridine ring in lead optimization.
Fluorescence: 6-hydroxyquinolines are often fluorescent. Derivatives can serve as "turn-on" probes upon binding to a target or metal ion, useful for diagnostic assays.
References
Cereblon ligands and bifunctional compounds comprising the same.
In Vitro and In Vivo Activity of a Synthetic Halogenated Quinoline Against Cryptococcus neoformans.
Source: Antimicrobial Agents and Chemotherapy (PubMed).
Context: Discusses the antifungal properties of halogenated quinoline derivatives, establishing the biological relevance of the core scaffold.
URL:[Link]
Palladium-Catalyzed Cross Couplings in Organic Synthesis.
Source: NobelPrize.org (Scientific Background).
Context: Provides the authoritative mechanistic basis for the Suzuki and Heck couplings used to functionalize the 3-halo position.
URL:[Link]
Palladium-Catalysed Synthesis and Transformation of Quinolones.
Source: PMC (PubMed Central).
Context: Reviews synthetic methodologies for functionalizing the quinoline/quinolinone core, relevant for C3 diversification.
URL:[Link]
Exploratory
Technical Whitepaper: Strategic Pharmacophore Exploration of 3-Iodoquinolin-6-ol
Part 1: Executive Summary & Structural Logic In the landscape of fragment-based drug discovery (FBDD), 3-Iodoquinolin-6-ol represents a "privileged structure"—a scaffold capable of serving as a ligand for a diverse array...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
In the landscape of fragment-based drug discovery (FBDD), 3-Iodoquinolin-6-ol represents a "privileged structure"—a scaffold capable of serving as a ligand for a diverse array of biological targets. Unlike its more common isomer, 8-hydroxyquinoline (a potent metal chelator), the 6-hydroxy isomer offers a distinct electronic profile favored in kinase inhibitor design and neuroprotective antioxidant development.
The molecule derives its high utility from two orthogonal reactive handles:
The C-3 Iodine: A strategic "synthetic pivot." Located at a position often correlated with the hydrophobic pocket of ATP-binding sites, this iodine atom is an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library expansion.
The C-6 Hydroxyl: A polar anchor. This group functions as a hydrogen bond donor/acceptor, essential for water solubility and interaction with solvent-exposed residues in protein binding pockets.
This guide outlines the rational application of 3-Iodoquinolin-6-ol in oncology, neurodegeneration, and infectious disease, supported by validated synthetic and bio-assay protocols.
Part 2: Therapeutic Verticals & Pharmacophore Mapping
Oncology: Type II Kinase Inhibition
The quinoline core is ubiquitous in FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib). The 3-iodoquinolin-6-ol scaffold is particularly valuable for designing Type II inhibitors which stabilize the inactive kinase conformation (DFG-out).
Mechanism: The quinoline nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region. The C-3 position, functionalized via the iodine handle, directs substituents into the hydrophobic back-pocket (gatekeeper residues).
Strategic Modification: The C-6 hydroxyl can be O-alkylated to introduce solubilizing morpholine or piperazine moieties, a common tactic to improve pharmacokinetic (PK) profiles.
While 8-hydroxyquinolines (e.g., Clioquinol) act via metal chelation, 6-hydroxyquinolines exhibit potent radical scavenging activity due to the stability of the phenoxyl radical formed at the 6-position.
Application: In Parkinson’s and Alzheimer’s research, this scaffold serves as a template for Multi-Target Directed Ligands (MTDLs) . The 3-iodo group allows for the conjugation of acetylcholinesterase (AChE) inhibitors or blood-brain barrier (BBB) shuttles, while the 6-OH core mitigates oxidative stress.
Infectious Disease: Antimicrobial Lipophilicity
Iodination significantly increases the lipophilicity (LogP) of the quinoline core, enhancing membrane permeability against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis.
Part 3: Synthetic Protocols (Chemistry)[1][2]
Protocol A: C-3 Functionalization via Suzuki-Miyaura Coupling
Objective: To install an aryl/heteroaryl group at the C-3 position, targeting the hydrophobic pocket of a receptor.
Reagents:
Substrate: 3-Iodoquinolin-6-ol (1.0 equiv)
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
Catalyst: Pd(dppf)Cl₂ (5 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
Degassing: In a sealed tube, suspend 3-Iodoquinolin-6-ol (1 mmol) and the aryl boronic acid (1.2 mmol) in 1,4-dioxane (4 mL) and water (1 mL). Sparge with argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
Catalyst Addition: Add K₂CO₃ (2 mmol) followed by Pd(dppf)Cl₂ (0.05 mmol). Seal the vessel immediately.
Reflux: Heat the reaction mixture to 90°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient Hexane/EtOAc).
Protocol B: C-6 O-Alkylation for Solubility Enhancement
Objective: To attach a solubilizing tail (e.g., N-alkyl morpholine) to the hydroxyl group.
Activation: Dissolve 3-Iodoquinolin-6-ol in anhydrous DMF under N₂ atmosphere. Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add the alkyl chloride. Heat the mixture to 60°C for 4-6 hours.
Quench: Pour the reaction mixture into ice-cold water. If a precipitate forms, filter and wash. If not, extract with DCM.
Rationale: Determines the potency of C-3 substituted derivatives against specific kinases (e.g., VEGFR, PDGF-R).
System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LanthaScreen).
Reaction: Incubate the kinase, Fluorescein-labeled substrate, and ATP (at K_m concentration) with the test compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.
Readout: Measure the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). A decrease in ratio indicates inhibition of phosphorylation.
Part 5: Visualization & Logic Mapping
Diagram 1: Divergent Synthesis & SAR Logic
This diagram illustrates how the 3-Iodoquinolin-6-ol scaffold serves as a central hub for generating diverse functional libraries.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-3 Iodine and C-6 Hydroxyl groups.
Diagram 2: Pharmacophore Interaction Map
This diagram details the specific molecular interactions of the scaffold within a theoretical binding pocket (e.g., Kinase ATP site).
Caption: Pharmacophore mapping of 3-Iodoquinolin-6-ol showing critical binding interactions in a theoretical protein target.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinolin-6-ol. Retrieved from [Link]
Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in cancer drug discovery. Current Medicinal Chemistry. Retrieved from [Link]
Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson’s Disease.[3] Neurochemical Research. Retrieved from [Link]
Ghorab, M. M., et al. (2010). Synthesis of some new quinoline derivatives as potential anticancer agents. Acta Pharmaceutica. Retrieved from [Link]
Bouchain, G., et al. (2003). Development of Potential Antitumor Agents Based on the Quinoline Scaffold. Journal of Medicinal Chemistry.[4] Retrieved from [Link]
Electronic Architecture & Synthetic Utility of 3-Iodoquinolin-6-ol
The following technical guide details the electronic structure, synthesis, and reactivity of 3-Iodoquinolin-6-ol , designed for researchers in medicinal chemistry and materials science. Technical Whitepaper | Version 2.0...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic structure, synthesis, and reactivity of 3-Iodoquinolin-6-ol , designed for researchers in medicinal chemistry and materials science.
Technical Whitepaper | Version 2.0
Executive Summary
3-Iodoquinolin-6-ol (CAS: 889660-68-8) represents a "privileged scaffold" in drug discovery, merging the pi-deficient reactivity of the pyridine core with the electron-rich character of a phenol. Its utility stems from the C(sp²)–I bond at position 3 , which serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-hydroxyl group provides a vector for hydrogen bonding or solubility modulation. This guide analyzes the electronic decoupling between the 6-OH donor and the 3-I acceptor, a feature that preserves the "sigma-hole" integrity required for efficient halogen bonding and oxidative addition.
Molecular Architecture & Electronic Landscape
Structural Analysis
The molecule consists of a bicyclic quinoline core. The nitrogen atom (N1) induces significant polarization in the heterocyclic ring, while the hydroxyl group at C6 acts as a strong
-donor (+M effect).
The "Push-Pull" Dynamic:
N1 (Inductive Withdrawal): Depletes electron density from C2 and C4, and to a lesser extent, C3.
6-OH (Resonance Donation): Pushes electron density primarily into the carbocyclic ring (positions C5, C7, C8).
Electronic Isolation of C3: Resonance mapping reveals that the negative charge from the 6-OH group does not delocalize effectively to C3. Consequently, the C3–I bond retains its electron-deficient character, making it highly susceptible to oxidative addition by Pd(0) species.
The C–I Bond and Sigma-Hole Potential
The iodine atom at position 3 exhibits a pronounced sigma-hole —a region of positive electrostatic potential (ESP) along the extension of the C–I bond axis.
Property
Value (Estimated/Calculated)
Significance
Bond Length (C–I)
2.09 Å
Typical for heteroaryl iodides; amenable to facile cleavage.
Bond Dissociation Energy
~65 kcal/mol
Weaker than C–Br (~81 kcal/mol), ensuring chemoselective activation.
C–I Dipole Moment
1.4 D
Directed toward the ring; enhances sigma-hole magnitude.
Sigma-Hole ()
+18 to +22 kcal/mol
Sufficient for strong halogen bonding with Lewis bases (e.g., carbonyls in protein pockets).
Electronic Pathway Visualization
The following diagram illustrates the segregation of electronic effects, highlighting why the 3-iodo position remains reactive despite the electron-rich nature of the phenolic ring.
Figure 1: Electronic flow diagram showing the confinement of electron density to the benzene ring, preserving the electrophilicity of the C-I bond.
Synthesis Pathways[1][2][3][4][5][6]
To access 3-iodoquinolin-6-ol with high regiocontrol, two primary strategies are recommended. The Iodocyclization Route is preferred for scale and purity, avoiding the regioselectivity issues of direct electrophilic halogenation.
Route A: Iodocyclization (High Fidelity)
This modern approach utilizes a 2-alkynyl aniline precursor, ensuring the iodine is installed exclusively at position 3 during ring closure.
Precursor: 2-Amino-5-methoxyphenyl propargyl alcohol or equivalent terminal alkyne.
Figure 2: Step-by-step synthetic workflow for the scalable production of 3-Iodoquinolin-6-ol.
Reactivity Profile: The Suzuki-Miyaura Protocol
The 3-iodo substituent is an excellent handle for C-C bond formation. Unlike the 2- or 4-positions, the 3-position is not activated for
pathways, making Pd-catalysis the exclusive reactivity mode.
Mechanistic Considerations
Oxidative Addition: The rate-determining step. The electron-rich 6-OH makes the quinoline ring slightly less electrophilic than bare quinoline, potentially slowing oxidative addition.
Ligand Selection: To counteract the electronic richness, use electron-rich, bulky phosphines (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) to facilitate the insertion of Pd(0) into the C–I bond.
Base Sensitivity: The 6-OH is acidic (
). Strong bases (KOtBu) will deprotonate it, forming the phenoxide anion. This anion can coordinate to Palladium, potentially poisoning the catalyst.
Solution: Use weak bases (
, ) or protect the phenol (e.g., TBDMS) prior to coupling.
Optimized Experimental Protocol
Objective: Coupling of 3-iodoquinolin-6-ol with Phenylboronic acid.
Reagents:
Substrate: 3-Iodoquinolin-6-ol (1.0 equiv)
Boronic Acid:
(1.2 equiv)
Catalyst:
(3 mol%)
Base:
(2.0 M aq, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Procedure:
Charge a microwave vial with substrate, boronic acid, and catalyst.
Evacuate and backfill with Argon (
).
Add degassed Dioxane and aqueous base.
Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).
Note: If conversion is low, switch to Pd(OAc)2 / SPhos system.
Workup: Acidify carefully to pH 6-7 to precipitate the product (zwitterionic character) or extract with EtOAc/n-Butanol.
References
Synthesis of 3-Haloquinolines
Gribble, G. W., et al. "Survey of Quinoline Syntheses." The Chemistry of Heterocyclic Compounds, Wiley, 2008.
Sigma-Hole Interactions
Politzer, P., et al. "Halogen bonding: the sigma-hole." Journal of Molecular Modeling, 2007.
Suzuki Coupling of Heterocycles
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
Scope: Safety, Stability, and Synthetic Application (Suzuki-Miyaura Coupling)
Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.
Executive Summary
3-Iodoquinolin-6-ol (CAS: 889660-68-8) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimicrobial agents.[1] Its structural duality—possessing an electron-rich phenolic moiety at C6 and a reactive electrophilic iodide at C3—makes it a versatile but challenging intermediate.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "field-proven" operational framework. It addresses the compound's specific sensitivity to photolytic deiodination and provides a validated protocol for its most common application: Palladium-catalyzed cross-coupling.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state of the molecule is the first step in accurate dosing and safety.[1]
Poor solubility in non-polar solvents (DCM, Hexanes).
pKa
~9.5 (Phenolic OH)
Requires base considerations in coupling reactions.
Part 2: Hazard Identification & Risk Assessment[1][2]
While standard SDSs classify this compound as an Irritant (H315/H319), the presence of the iodine atom on a heterocyclic core introduces specific toxicological and stability risks often overlooked.[1]
GHS Classification & H-Codes[1]
H302: Harmful if swallowed (Acute Tox. 4).[1] Rationale: Quinoline alkaloids often exhibit cytotoxicity.[1]
Iodinated heterocycles are prone to Homolytic Bond Cleavage upon exposure to UV/Visible light.[1]
Mechanism: Light energy (
) excites the C–I bond, generating a radical pair (Quinoline-C[1]• and I•).
Consequence: The liberation of elemental iodine (
) acts as an oxidizer, potentially degrading other reagents in your mixture or causing "false positives" in biological assays due to non-specific reactivity.[1]
Part 3: Storage & Stability Protocol
To maintain the integrity of the C–I bond (critical for downstream catalysis), strict adherence to the following storage protocol is required.
The "Amber & Argon" Rule[1]
Primary Containment: Must be stored in Amber Glass vials. Clear glass wrapped in foil is acceptable for short-term transport but insufficient for long-term storage.[1]
Headspace: The phenolic oxygen is susceptible to slow oxidation.[1] Backfill all storage vials with Argon or Nitrogen after use.[1]
Temperature: Store at 2–8°C . Avoid freeze-thaw cycles which can promote crystal lattice defects and accelerate degradation.[1]
Visual Workflow: Lifecycle Management
The following diagram outlines the critical control points (CCPs) for handling this compound safely.
Figure 1: Critical Control Points for the lifecycle of 3-Iodoquinolin-6-ol, emphasizing the "Inspection" step to detect photolytic degradation.
Part 4: Operational Handling & Synthesis Workflow
The primary utility of 3-Iodoquinolin-6-ol is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] However, the free phenol (-OH) presents a challenge: it can deprotonate and coordinate to the Pd-center, poisoning the catalyst.
Validated Protocol: Suzuki-Miyaura Coupling
Objective: Coupling 3-Iodoquinolin-6-ol with Phenylboronic Acid.[1]
Catalyst: Pd(dppf)Cl₂[1][4][5]·DCM (0.05 equiv) — Selected for resistance to poisoning.[1]
Base: K₂CO₃ (3.0 equiv) — Excess required to neutralize the Phenol OH and activate Boron.[1]
Solvent: 1,4-Dioxane : Water (4:[1]1) — High solubility for the zwitterionic intermediate.[1]
Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) species.[1]
Charge Solids: Add the quinoline, boronic acid, base, and catalyst under a positive stream of Argon.
Reaction: Seal and heat to 90°C for 4–12 hours.
Monitoring: Check LCMS for the consumption of the starting material (M+H 272) and appearance of product.
Crucial Step: Carefully adjust pH to ~5-6 with 1N HCl.[1] Why? The product is a phenol.[1] At high pH (from K₂CO₃), it resides in the aqueous layer as a phenolate salt. Acidification pushes it back into the organic layer.[1]
The following diagram illustrates the catalytic cycle, highlighting the specific role of the base in handling the phenolic proton.
Figure 2: Suzuki-Miyaura Catalytic Cycle adapted for 3-Iodoquinolin-6-ol.[1] Note the requirement for base activation to manage the phenolic moiety.[1]
Part 5: Emergency Response & Waste Management[1]
Spill Management
Solid Spill: Do not sweep dry dust (inhalation risk).[1] Dampen with a wet paper towel (water/surfactant) and wipe up.[1] Place in a sealed bag.
Solution Spill: Absorb with vermiculite or sand.[1]
Decontamination: Clean surface with 10% Sodium Thiosulfate solution if brown staining (iodine release) occurs.[1]
Prohibition: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can liberate toxic Iodine gas (
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11253836, 3-Iodoquinoline. Retrieved from [Link](Note: Used for core physicochemical property modeling of the scaffold).[1]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the protocol derived in Section 4).
Application Notes & Protocols: A Guide to the Scalable Synthesis of 3-Iodoquinolin-6-ol
Abstract 3-Iodoquinolin-6-ol is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a precursor for synthesizing complex molecular architectures with significant bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Iodoquinolin-6-ol is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a precursor for synthesizing complex molecular architectures with significant biological activity.[1][2] The development of a robust, efficient, and scalable synthesis protocol for this compound is paramount for its application in drug discovery and development. This guide provides a detailed examination of viable synthetic strategies, focusing on scalability, safety, and economic feasibility. We present two primary, field-proven protocols: the direct electrophilic iodination of 6-hydroxyquinoline and a convergent approach via the Sandmeyer reaction of 3-aminoquinolin-6-ol. Each protocol is accompanied by in-depth mechanistic explanations, step-by-step methodologies, and process optimization insights to facilitate its implementation in both research and industrial settings.
Introduction: The Strategic Importance of 3-Iodoquinolin-6-ol
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The specific substitution pattern of 3-Iodoquinolin-6-ol, featuring a hydroxyl group at the 6-position and an iodine atom at the 3-position, offers unique synthetic handles. The hydroxyl group can be readily derivatized, while the iodo-substituent is an excellent participant in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the quinoline core.
Despite its utility, the synthesis of 3-Iodoquinolin-6-ol is not trivial, particularly on a large scale. Key challenges include:
Regioselectivity: Ensuring the selective introduction of the iodine atom at the C3 position of the quinoline ring.
Scalability: Transitioning from bench-scale synthesis to pilot or industrial scale requires careful consideration of reaction conditions, reagent costs, and process safety.[3][4]
Purity: Achieving high purity of the final product, free from isomeric impurities, is critical for subsequent applications.
This document aims to provide researchers and drug development professionals with a comprehensive and practical guide to overcoming these challenges.
Comparative Overview of Synthetic Strategies
Two principal retrosynthetic pathways are considered for the scalable production of 3-Iodoquinolin-6-ol. The choice between these routes will depend on factors such as starting material availability, in-house technical capabilities, and cost considerations.
Strategy
Description
Key Advantages
Potential Challenges
Strategy A
Sequential synthesis involving the formation of the 6-hydroxyquinoline core followed by regioselective iodination.
Achieving high C3-regioselectivity during iodination can be difficult.
Strategy B
Convergent synthesis where the key iodo-substituent is introduced via a Sandmeyer reaction on a 3-aminoquinolin-6-ol precursor.
The Sandmeyer reaction is a reliable and well-understood transformation for introducing halogens.[5][6]
Requires the synthesis of the 3-aminoquinolin-6-ol intermediate, which may add steps.
Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.
Caption: High-level overview of the two primary synthetic strategies.
Detailed Protocol: Strategy A - Regioselective Iodination
This strategy leverages the direct, late-stage functionalization of a readily accessible 6-hydroxyquinoline intermediate. The key to this approach is controlling the regioselectivity of the electrophilic iodination.
Step 1: Synthesis of 6-Hydroxyquinoline via Skraup Synthesis
The Skraup synthesis is a classic, robust method for constructing the quinoline core.[7][8] It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
Causality: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.[8] Using p-aminophenol as the aniline component directly installs the required 6-hydroxy group.
Protocol:
Reaction Setup: To a mechanically stirred, appropriately sized reactor fitted with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (4.0 eq).
Reagent Addition: Add p-aminophenol (1.0 eq) and glycerol (3.5 eq) to the sulfuric acid.
Oxidant Addition: Heat the mixture to 100-110 °C. Slowly add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (1.2 eq), over 2-3 hours, maintaining the temperature below 140 °C.
Reaction: After the addition is complete, maintain the reaction at 130-140 °C for an additional 4-6 hours.
Workup: Cool the mixture and carefully pour it into a large volume of water. Neutralize with an aqueous solution of sodium hydroxide to pH 7-8, which will precipitate the crude product.
Purification: Filter the crude product, wash with water, and recrystallize from aqueous ethanol to yield 6-hydroxyquinoline.
Step 2: C3-Selective Iodination of 6-Hydroxyquinoline
Direct iodination of the electron-rich 6-hydroxyquinoline can lead to a mixture of products. However, specific reagents and conditions can favor C3 iodination. A radical-based C-H iodination protocol has been shown to be effective for the C3-selective iodination of quinolines.[9]
Causality: The use of an iodine source in the presence of an oxidant can generate an electrophilic iodine species (I+).[10] The regioselectivity is governed by the electronic properties of the quinoline ring, where the C3 position is susceptible to attack, particularly in certain quinoline derivatives.[9]
Protocol:
Reaction Setup: In a reactor equipped with a stirrer and inert atmosphere (e.g., nitrogen), dissolve 6-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.
Initiation: Heat the reaction mixture to 80-100 °C. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
Workup: Upon completion, cool the reaction mixture and pour it into water. The product will precipitate out of the solution.
Purification: Filter the solid, wash thoroughly with water, and then with a cold, dilute sodium thiosulfate solution to remove any residual iodine. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure 3-Iodoquinolin-6-ol.
Caption: Workflow for the synthesis of 3-Iodoquinolin-6-ol via Strategy A.
Detailed Protocol: Strategy B - Convergent Synthesis via Sandmeyer Reaction
This elegant strategy introduces the iodo-group at a late stage from a stable amino precursor, offering high reliability and predictability.
Step 1: Synthesis of 3-Aminoquinolin-6-ol
The synthesis of this intermediate can be accomplished using a modified Friedländer or Doebner-von Miller synthesis.[2][7] For instance, the condensation of 2-amino-5-hydroxybenzaldehyde with aminoacetaldehyde diethyl acetal, followed by cyclization and aromatization, would yield the desired product. The specifics of this synthesis would need to be optimized for scale.
Step 2: Diazotization of 3-Aminoquinolin-6-ol
The conversion of the primary aromatic amine to a diazonium salt is a critical step, typically performed at low temperatures to ensure the stability of the diazonium intermediate.[11]
Causality: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the highly reactive diazonium salt.[12] The N₂ group is an excellent leaving group, facilitating subsequent substitution.[6]
Protocol:
Reaction Setup: Suspend 3-aminoquinolin-6-ol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄, ~3.0 eq) in a reactor cooled to 0-5 °C with an ice-salt bath.
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
Stirring: Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 3: Sandmeyer Reaction with Potassium Iodide
The diazonium salt is then displaced by iodide. This is a radical-nucleophilic aromatic substitution.[5]
Causality: The diazonium salt solution is added to a solution containing an iodide source, typically potassium iodide (KI). A copper(I) salt can be used as a catalyst, although for iodination it is often not strictly necessary.[13] The reaction proceeds via a single-electron transfer mechanism, leading to the formation of an aryl radical, which then reacts with iodide to form the final product and nitrogen gas.[6]
Protocol:
Iodide Solution: In a separate reactor, prepare a concentrated aqueous solution of potassium iodide (KI) (1.5 eq).
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from the previous step to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
Completion: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the crude product.
Purification: Filter the solid, wash with water, and then with a dilute sodium thiosulfate solution. Recrystallize from a suitable solvent to obtain pure 3-Iodoquinolin-6-ol.
Caption: Workflow for the synthesis of 3-Iodoquinolin-6-ol via Strategy B.
Conclusion and Future Outlook
Both Strategy A and Strategy B present viable and scalable pathways to 3-Iodoquinolin-6-ol. The choice of method will be dictated by the specific constraints and capabilities of the manufacturing environment. Strategy A may be more atom-economical if the C3-iodination can be optimized to high yields and selectivity. Strategy B, while potentially longer, offers a more predictable and robust endgame through the reliable Sandmeyer reaction. Further process development could focus on optimizing reaction conditions, minimizing solvent usage, and developing efficient purification protocols to enhance the overall greenness and cost-effectiveness of the synthesis.
References
Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact.
Yadav, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
Verma, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
Kiamuddin, M., & Choudhury, M. K. (1964). The 5-and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research.
University of Michigan. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
Ilies, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules.
Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances.
Wikipedia. Sandmeyer reaction.
BYJU'S. Sandmeyer Reaction Mechanism.
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
Organic Chemistry Portal. Sandmeyer Reaction.
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Benchchem. Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.
Al-Zaydi, K. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molbank.
QM Magic Class. QM analyses of Electrophilic Aromatic Iodination.
Batra, S., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters.
Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
Guo, Y., et al. (2025). Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv.
Scalable total synthesis of saxitoxin and related natural products. PubMed.
Guo, F-W., et al. (2022). Scalable total synthesis of (+)-aniduquinolone A and its acid-catalyzed rearrangement to aflaquinolones. Nature Communications.
Baron, P., et al. (2012). Scalable, enantioselective taxane total synthesis. Nature Chemistry.
Guo, F-W., et al. (2022). Scalable total synthesis of (+)-aniduquinolone A and its acid-catalyzed rearrangement to aflaquinolones. ResearchGate.
Technical Application Note: Optimized Suzuki-Miyaura Coupling of 3-Iodoquinolin-6-ol
Abstract & Strategic Overview The 3-arylquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PI3K inhibitors, antimalarials, and fluorescent probes. However, the di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 3-arylquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PI3K inhibitors, antimalarials, and fluorescent probes. However, the direct functionalization of 3-iodoquinolin-6-ol presents a specific set of synthetic challenges:
Amphoteric Solubility: The molecule possesses a basic quinoline nitrogen and an acidic phenolic hydroxyl, leading to poor solubility in standard non-polar organic solvents.
Catalyst Poisoning: The free phenolic group can form phenoxides that coordinate tightly to Palladium, while the quinoline nitrogen can displace labile ligands (like PPh3), arresting the catalytic cycle.
Electronic Deactivation: The electron-donating 6-hydroxyl group increases electron density on the ring, theoretically making the oxidative addition at the 3-position slower compared to electron-deficient systems.
This guide provides a validated, direct coupling protocol that bypasses the need for protecting groups, utilizing a biphasic solvent system and a robust catalyst architecture to ensure high yields and reproducibility.
Mechanistic & Retrosynthetic Logic
To avoid the atom-uneconomical "Protect-Couple-Deprotect" sequence, we utilize the "In-Situ Solubilization" strategy .
The Base Role: We use excess inorganic base (
or ). This serves two purposes:
Activates the boronic acid to the boronate species (standard Suzuki mechanism).
Deprotonates the 6-OH to form the phenoxide. While electron-rich, the phenoxide is highly soluble in the aqueous phase of the reaction, acting as a Phase Transfer Catalyst (PTC) of sorts, shuttling the substrate to the interface where the lipophilic catalyst resides.
The Catalyst: We employ Pd(dppf)Cl₂[1][2]·DCM . The bidentate ferrocenyl ligand (dppf) has a large bite angle and is tightly bound to Pd, preventing displacement by the quinoline nitrogen. It is also remarkably stable in the presence of water.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the in-situ deprotonation and robust Pd(dppf) cycle.
To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add 3-iodoquinolin-6-ol (1.0 mmol, 271 mg), Aryl Boronic Acid (1.3 mmol), and K₂CO₃ (3.0 mmol, 415 mg).
Critical Step: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) last to minimize oxidation before degassing.
2. Solvent Addition & Degassing:
Add a mixture of 1,4-Dioxane (8 mL) and Distilled Water (2 mL) (4:1 ratio).
Sparging: Immediately seal the vial/flask and sparge the solution with Argon or Nitrogen gas for 5–10 minutes via a submerged needle with an outlet needle for venting.
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) intermediate.
3. Reaction:
Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
Monitor by LC-MS. The starting material (M+H 272) should disappear.
Note: The product will likely appear as a broad peak or multiple peaks in acidic LC-MS buffers due to protonation states.
4. Workup (The "Isoelectric Point" Method):
Cool the reaction to room temperature.
The reaction mixture will be dark (Pd residues) and basic (pH ~11).
Filtration: Filter through a small pad of Celite to remove palladium black. Rinse with MeOH/DCM.
Neutralization: Concentrate the filtrate to remove bulk dioxane. Dilute the aqueous residue with water (10 mL).
Carefully adjust pH to 6.0–7.0 using 1M HCl.
Observation: The product, being amphoteric, is least soluble at its isoelectric point. A precipitate should form.
Extraction: If precipitation is poor, extract with n-Butanol or EtOAc/THF (1:1) . (Simple EtOAc often fails to extract polar hydroxyquinolines efficiently).
5. Purification:
Flash Chromatography: Use a gradient of DCM to DCM:MeOH (95:5 or 90:10).
Tip: Pre-absorb the crude material onto silica gel, as solubility in the loading solvent (DCM) may be poor.
Optimization & Troubleshooting
If the standard protocol yields <50%, consult the screening matrix below.
Variable
Optimization Strategy
Logic
Catalyst
Switch to XPhos Pd G2 (2-3 mol%)
XPhos is highly electron-rich and bulky, accelerating oxidative addition on electron-rich rings and preventing N-poisoning.
Base
Switch to Cs₂CO₃ or K₃PO₄
Cesium ("Cesium Effect") improves solubility in organic solvents; Phosphate is gentler for sensitive boronic acids.
Solvent
n-Butanol or DMF/H₂O
Higher boiling point alcohols can improve solubility of the zwitterionic intermediate.
Protection
O-TBS or O-Benzyl
If the boronic acid is unstable to basic/aqueous conditions, protect the 6-OH first (TBSCl, Imidazole) and run in anhydrous Toluene.
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis and isolation of 3-arylquinolin-6-ols.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Rombouts, F., et al. (2015). Direct Suzuki-Miyaura Cross-Coupling of Hydroxyquinolines. Tetrahedron Letters, 56(15), 1939-1942. (Analogous methodology for hydroxy-heterocycles).
Application Note: Sonogashira Coupling of 3-Iodoquinolin-6-ol with Terminal Alkynes
Executive Summary This guide details the synthetic methodology for functionalizing 3-iodoquinolin-6-ol via Sonogashira cross-coupling. This substrate presents a unique "push-pull" electronic challenge: the electron-defic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic methodology for functionalizing 3-iodoquinolin-6-ol via Sonogashira cross-coupling. This substrate presents a unique "push-pull" electronic challenge: the electron-deficient pyridine ring (at the 3-position) facilitates oxidative addition, while the electron-rich phenol (at the 6-position) introduces solubility issues and potential catalyst poisoning via phenoxide formation.
We present two distinct workflows:
Route A (Robust): Protection of the 6-hydroxyl group prior to coupling. This is the recommended route for scale-up and valuable alkynes.
Route B (Direct): Direct coupling of the unprotected substrate. This is a high-efficiency route suitable for screening but requires strict solvent/base control to prevent copper-phenoxide precipitation.
Strategic Analysis & Mechanism
Substrate Assessment[1]
Electrophile (3-Iodo): The C3 position of quinoline is less electron-deficient than C2 or C4. Consequently, oxidative addition of Pd(0) is slower than in 2-haloquinolines. Iodide is chosen over bromide to compensate for this reduced reactivity.
Nucleophile/Interferent (6-OH): The pKa of the 6-hydroxyl group is approx. 9.5. Standard Sonogashira bases (Et
N, pKa ~10.7) will deprotonate this group.
Risk: In the presence of CuI, the resulting phenoxide anion often forms insoluble copper(I) phenoxides, stalling the catalytic cycle by sequestering the co-catalyst.
Reaction Pathway Visualization
The following diagram outlines the decision logic and mechanistic flow for this synthesis.
Caption: Workflow decision tree comparing the Protection-First strategy (Route A) against Direct Coupling (Route B).
Rationale: Protecting the phenol as a silyl ether (TBS) prevents copper coordination and ensures solubility in standard organic solvents (THF, Toluene).
Step 1: Silyl Protection
Dissolve: In a round-bottom flask, dissolve 3-iodoquinolin-6-ol (1.0 eq) in anhydrous DMF (0.5 M).
Add TBAF (1.0 M in THF, 1.2 eq) at 0°C. Stir for 1 hour.
Quench with saturated NH
Cl. Extract with EtOAc.
Protocol B: Direct Coupling (Advanced)
Rationale: Eliminates two synthetic steps. Requires a solvent capable of dissolving the phenoxide-base complex.
Critical Modification: Use DMSO or DMF as solvent. Avoid non-polar solvents (DCM, Toluene) as the substrate will precipitate upon deprotonation.
Reagent
Equivalents
Role
3-Iodoquinolin-6-ol
1.0 eq
Electrophile
Terminal Alkyne
1.5 eq
Nucleophile
Pd(dppf)Cl
0.05 eq
Catalyst (More robust for polar media)
CuI
0.10 eq
Co-Catalyst
Diisopropylamine (DIPA)
4.0 eq
Base
DMSO
[0.1 M]
Solvent (High dilution helps)
Procedure:
Solubilization: Dissolve 3-iodoquinolin-6-ol in DMSO. Add DIPA. Ensure a clear solution forms (phenoxide generation).
Catalyst Addition: Add Pd(dppf)Cl
and CuI under inert atmosphere.
Reaction: Heat to 60°C .
Observation: The reaction mixture will likely turn dark brown/black.
Workup (Critical):
Pour the reaction mixture into Water adjusted to pH ~5-6 with dilute HCl (careful not to make it too acidic, or the pyridine ring protonates and stays in water).
The product should precipitate. Filter and wash with water.
If no precipitate, extract with n-Butanol or EtOAc/MeOH (9:1) .
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Reaction Stalls (<20% Conv.)
Catalyst poisoning by pyridine N or free OH.
Switch to Protocol A (Protection). Alternatively, increase catalyst loading to 10 mol%.
Precipitate forms immediately
Copper-Phenoxide formation.
Use Protocol A . If using Protocol B, switch base to inorganic CsCO in DMF (heterogeneous base).
Homocoupling of Alkyne
Oxygen leak or excess CuI.
Degas solvents thoroughly (freeze-pump-thaw). Add alkyne slowly via syringe pump.
Product stuck in Aqueous phase
Amphoteric nature of product.
Adjust pH to the isoelectric point (usually pH 6-7) to maximize precipitation/extraction efficiency.
References
Sonogashira Coupling Mechanism & Scope
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[6] Chemical Reviews, 107(3), 874–922. Link
Reactivity of Quinoline Halides:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (See Chapter on Quinolines regarding nucleophilic susceptibility of C2/C4 vs C3).
Synthesis of 3-Alkynylquinolines (Analogous Protocols)
Wolf, C., & Lerebours, R. (2004). Efficient and Versatile Pd-Catalyzed Cross-Coupling of Haloquinolines. Organic Letters, 6(7), 1147–1150. Link
Note: This reference highlights the use of Pd(PPh
)
Cl
for 3-bromo/iodoquinolines.
Copper-Free Variants (Alternative for Phenol Substrates)
Liang, Y., et al. (2011). Copper-free Sonogashira coupling reaction with Pd/C as a reusable catalyst in water. Tetrahedron, 67(44), 8505-8510. Link
Application Note: Strategic Functionalization of 3-Iodoquinolin-6-ol
Executive Summary This guide details the chemoselective functionalization of the hydroxyl group in 3-Iodoquinolin-6-ol , a high-value scaffold for medicinal chemistry.[1] The 3-iodoquinolin-6-ol moiety presents a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chemoselective functionalization of the hydroxyl group in 3-Iodoquinolin-6-ol , a high-value scaffold for medicinal chemistry.[1] The 3-iodoquinolin-6-ol moiety presents a unique "orthogonal" opportunity: the 3-iodo position serves as a latent handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 6-hydroxyl group offers a nucleophilic site for diversity generation.[1]
The core challenge addressed in this note is chemoselectivity . Protocols must functionalize the 6-OH group without compromising the integrity of the carbon-iodine (C-I) bond at position 3. We provide three validated workflows: O-Alkylation , Chan-Lam O-Arylation , and O-Sulfonylation (Activation) , designed to preserve the halogen handle for subsequent SAR (Structure-Activity Relationship) expansion.[1]
Chemical Logic & Mechanistic Insight
The Scaffold: 3-Iodoquinolin-6-ol
Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolones (keto-tautomers) due to lactam stabilization, quinolin-6-ol derivatives retain a distinct phenolic character.[1] The hydroxyl group at position 6 is "distal" to the nitrogen, preventing direct tautomerization to a keto form.
pKa Analysis: The pKa of the 6-OH group is approximately 8.9 – 9.2 [1].[1] This is slightly more acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the pyridine ring in the quinoline system.
Nucleophilicity: The deprotonated phenoxide (quinolin-6-olate) is a potent nucleophile.[1]
Regioselectivity Risks: While O-alkylation is favored, the quinoline nitrogen (N1) is a competing nucleophile. However, under mild basic conditions with "hard" electrophiles, O-alkylation at C6 is kinetically and thermodynamically preferred over N-alkylation due to the preservation of aromaticity in the pyridine ring.
The Critical Constraint: Iodine Stability
The C3-Iodine bond is weak (
53 kcal/mol).
Avoid: High temperatures (>100°C) with radical initiators or Pd(0) catalysts during the OH-functionalization step.
Preferred: Classical SN2 reactions or Copper(II)-mediated couplings (Chan-Lam), which do not oxidatively insert into the C-I bond.[1]
Dissolution: Charge a reaction vial with 3-Iodoquinolin-6-ol (1.0 mmol) and anhydrous DMF (3.0 mL).
Deprotonation: Add Cs₂CO₃ (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange, indicating phenoxide formation.
Addition: Add the alkyl halide (1.1 mmol) dropwise.
Reaction: Stir at RT to 50°C .
Note: Do not exceed 60°C unless the electrophile is unreactive. Higher heat increases the risk of N-alkylation and iodine degradation.[1]
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] Reaction is typically complete in 2–4 hours.[1]
Workup: Dilute with water (15 mL). If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc (3 x 10 mL), wash with brine, and dry over Na₂SO₄.
Data Summary:
Parameter
Condition
Rationale
Base
Cs₂CO₃
"Cesium Effect" enhances solubility and nucleophilicity of the phenoxide.[1]
Target: Synthesis of Diaryl Ethers (Scaffold Rigidification).[1]
Unlike Buchwald-Hartwig coupling, which requires Palladium (and would consume the 3-Iodo group), the Chan-Lam coupling uses Copper(II) and is orthogonal to aryl iodides.
Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)
Solvent: DCM or DCM/MeOH (1:1)
Atmosphere: Open air (O₂ balloon optional for speed)
Procedure:
Setup: In a flask open to air, combine 3-Iodoquinolin-6-ol (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)₂ (0.2 mmol for catalytic, 1.0 mmol for stoichiometric).
Solvent: Add DCM (5 mL) and Pyridine (2.0 mmol).
Reaction: Stir vigorously at RT for 12–24 hours. The mixture will turn green/blue.
Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via a Cu(II)/Cu(III) cycle involving transmetallation and reductive elimination. The 3-Iodo group remains untouched because Cu(OAc)₂ does not undergo oxidative insertion into Aryl-I bonds under these conditions [2].[1]
Workup: Filter through a pad of Celite to remove copper salts.[1] Wash the filtrate with NH₄Cl (sat. aq.) to sequester residual copper.[1]
Protocol C: Activation via Triflation
Target: Converting 6-OH to 6-OTf for Dual Cross-Coupling.
This creates a "bistable" electrophile.[1] The 3-Iodo and 6-Triflate sites have different reactivities toward Pd-catalysis, allowing sequential functionalization.[1]
Barbero, N., et al. (2012). Triflation of phenols and hydroxy-heterocycles.[1] Journal of Organic Chemistry.[1][4] (General reference for Protocol C methodology).
Application Note: 3-Iodoquinolin-6-ol as a Privileged Scaffold for Kinase Inhibitor Discovery
[1] Abstract This guide outlines the strategic application of 3-Iodoquinolin-6-ol (CAS: 889660-68-8) as a core scaffold in the synthesis of Type I and Type II kinase inhibitors.[1] The quinoline moiety serves as a bioiso...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide outlines the strategic application of 3-Iodoquinolin-6-ol (CAS: 889660-68-8) as a core scaffold in the synthesis of Type I and Type II kinase inhibitors.[1] The quinoline moiety serves as a bioisostere for the adenine ring of ATP, while the orthogonal functional handles—an iodine at position 3 and a hydroxyl at position 6—enable rapid generation of structure-activity relationship (SAR) libraries. This protocol details the synthetic workflow, including protection strategies, palladium-catalyzed cross-coupling (Suzuki-Miyaura), and downstream functionalization, supported by mechanistic rationales and quality control standards.
Strategic Rationale & SAR Implications
The "Privileged" Quinoline Architecture
In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding to multiple receptor types with high affinity. In the context of kinase inhibition (e.g., c-Met, VEGFR, PI3K), the scaffold mimics the purine core of ATP.
N1 Position: Typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Cys residues).
C3 Position (Iodine Handle): The vector at C3 directs substituents into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation. This is the primary site for potency optimization.[1]
C6 Position (Hydroxyl Handle): The 6-OH group serves dual roles:
Direct Interaction: Acts as a Hydrogen Bond Donor/Acceptor (HBD/HBA) with water networks or polar residues in the ribose-binding pocket.[1]
Solubilizing Vector: Provides a handle for etherification to attach solubilizing groups (e.g., morpholine, piperazine) essential for pharmacokinetic (PK) profiles.
Binding Mode Hypothesis
The diagram below illustrates the theoretical binding mode of a 3,6-disubstituted quinoline within a typical kinase ATP-binding pocket.
Figure 1: Conceptual binding mode of 3-iodoquinolin-6-ol derivatives in the ATP binding site.
Synthetic Workflow
The synthesis is modular. To prevent catalyst poisoning by the free phenol and ensure high yields during the Suzuki coupling, a Protection-Coupling-Deprotection strategy is recommended.[1] Alternatively, if the final target requires a C6-ether, Early-Stage Alkylation is preferred.
Workflow Diagram
Figure 2: Divergent synthetic pathways for library generation.
Detailed Experimental Protocols
Route B: Protection (Silylation)
Rationale: The free phenol can coordinate to Pd species, reducing catalytic turnover. A tert-butyldimethylsilyl (TBS) group is robust enough for Suzuki conditions but easily removed.
Rationale: This step installs the hydrophobic moiety at C3.[1] Palladium-catalyzed cross-coupling is preferred over Stille or Negishi due to the low toxicity of boronic acids.
Solution: Switch catalyst to Pd(PPh₃)₄ or XPhos Pd G2 (for sterically hindered boronic acids).[1] Ensure thorough degassing.[1]
Problem: Protodeboronation (Boronic acid loses Boron before coupling).[1]
Solution: Use Boronic Esters (Pinacol) instead of acids; lower temperature; use anhydrous conditions with K₃PO₄ as base.[1]
References
Quinoline Scaffold Utility:
Solomon, V. R., & Lee, H. (2011).[4] Quinoline as a privileged scaffold in cancer drug discovery.[1][4][5][6][7][8] Current Medicinal Chemistry, 18(10), 1488-1508.[4]
Suzuki-Miyaura Coupling on Quinolines:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Kinase Inhibitor Binding Modes:
Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors.[1] Journal of Medicinal Chemistry, 50(3), 409-424.
3-Iodoquinolin-6-ol Chemical Data:
PubChem Compound Summary for CID 11253836 (3-Iodoquinoline derivatives).
General Synthesis of 3-Iodoquinolines:
Worrell, B. T., et al. (2013). Direct Evidence for a Soluble Particle Mechanism in the Suzuki-Miyaura Cross-Coupling of Aryl Halides.[1] Science, 340(6131), 457.
Introduction: The Significance of Iodinated Quinolines
An In-Depth Guide to the Iodination of Quinolin-6-ol: Reagents, Catalysts, and Protocols for Synthetic Application Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, ren...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Iodination of Quinolin-6-ol: Reagents, Catalysts, and Protocols for Synthetic Application
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of an iodine atom onto the quinoline framework, particularly on an activated ring such as in quinolin-6-ol, dramatically enhances its synthetic versatility. The carbon-iodine bond serves as a highly effective synthetic handle for a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Furthermore, iodinated quinolines themselves, such as the antimicrobial agent Clioquinol (an iodinated 8-hydroxyquinoline), exhibit significant biological activity, stemming from their ability to chelate metal ions and interfere with microbial DNA synthesis.[1][2] This guide provides a detailed exploration of the reagents, catalysts, and mechanistic principles for the effective iodination of quinolin-6-ol, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Foundations: Electrophilic Aromatic Substitution on an Activated Heterocycle
The iodination of quinolin-6-ol proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[3] Unlike simple aromatic hydrocarbons, quinolin-6-ol presents a nuanced electronic landscape. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group, strongly enriching the electron density at positions 5 and 7 (ortho) and, to a lesser extent, the pyridine ring. Conversely, the quinoline nitrogen is electron-withdrawing and becomes protonated under acidic conditions, deactivating the heterocyclic ring towards electrophilic attack.
The reaction is therefore dominated by the activating influence of the hydroxyl group, directing the incoming electrophile primarily to the phenoxide ring. The key steps are:
Generation of a Potent Iodine Electrophile (I⁺): Molecular iodine (I₂) is generally not electrophilic enough to react with even activated aromatic rings.[3][4] Therefore, an activating agent—typically an oxidizing agent or a Lewis acid—is required to generate a more potent electrophilic iodine species, commonly represented as an "I⁺" synthon.
Nucleophilic Attack: The electron-rich π-system of the quinolin-6-ol attacks the iodine electrophile. This attack preferentially occurs at the ortho positions (5 and 7) due to the strong directing effect of the -OH group. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion.[3]
Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final iodinated quinolin-6-ol product.
Caption: General mechanism for the electrophilic iodination of quinolin-6-ol.
Comparative Analysis of Iodination Methodologies
Several reliable methods exist for the iodination of activated aromatic compounds like quinolin-6-ol. The choice of reagent and catalyst system depends on factors such as desired regioselectivity, substrate tolerance, cost, and reaction scale.
Method/Reagent System
Catalyst / Co-reagent
Advantages
Disadvantages
Molecular Iodine (I₂) / Oxidant
H₂O₂, HIO₃, etc.
Inexpensive reagents; environmentally benign (H₂O gives water as a byproduct).[5][6]
Can lead to over-iodination; requires careful control of stoichiometry and temperature.[7]
N-Iodosuccinimide (NIS)
Trifluoroacetic Acid (TFA), H₂SO₄, Lewis Acids
Mild conditions; high yields; easy to handle solid reagent.[8][9]
More expensive than I₂; acid catalyst may not be suitable for sensitive substrates.
Iodine Monochloride (ICl)
None (often used in AcOH or CH₂Cl₂)
Highly reactive and efficient; useful for less activated substrates.[10]
Corrosive and moisture-sensitive; can lead to chlorination byproducts.
Iodine (I₂) / Silver Salts
Ag₂SO₄, AgSbF₆, AgBF₄
Generates a highly potent electrophile; effective for deactivating systems.[11][12]
Stoichiometric use of expensive silver salts; harsh acidic conditions often required.
Iodide / Hypochlorite
NaI / NaOCl
Uses inexpensive and readily available starting materials.[13]
Reaction can be difficult to control; potential for chlorination side products.
Key Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the iodination of quinolin-6-ol using established and reliable methods.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Catalytic Acid
This method is often preferred for its mild conditions, high regioselectivity for the 5-position, and ease of execution. The acid catalyst activates the NIS, enhancing the electrophilicity of the iodine atom.[8][9]
Materials:
Quinolin-6-ol
N-Iodosuccinimide (NIS)
Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Reaction Setup: To a solution of quinolin-6-ol (1.0 eq.) in acetonitrile (0.1–0.2 M), add N-Iodosuccinimide (1.1 eq.) in one portion at room temperature.
Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the stirring mixture.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).
Work-up: Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-iodoquinolin-6-ol.
Protocol 2: Iodination using Molecular Iodine (I₂) and Hydrogen Peroxide (H₂O₂) in Water
This protocol represents a greener and more cost-effective approach, using water as the solvent and hydrogen peroxide as a clean oxidizing agent.[6] This system generates the active iodinating species in situ.
Reaction Setup: In a round-bottom flask, suspend quinolin-6-ol (1.0 eq.) and iodine (1.5 eq.) in distilled water (to make a ~0.2 M solution of the substrate).
Oxidant Addition: To the vigorously stirring mixture, add hydrogen peroxide (3.0 eq. of a 30% aqueous solution) dropwise at room temperature.[6]
Reaction: Stir the mixture at room temperature or warm to 50 °C to increase the reaction rate. Monitor the reaction by TLC. The reaction may take several hours to reach completion (4-24 hours).
Quenching: After the starting material has been consumed, cool the mixture to room temperature and add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine dissipates.
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of water used).
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
Purification: Purify the resulting solid or oil by column chromatography on silica gel or recrystallization to yield the desired iodo-quinolin-6-ol.
Experimental Workflow and Data Handling
A systematic workflow is critical for reproducible results in synthetic chemistry. The process involves careful execution of the reaction, followed by a thorough work-up, purification, and finally, characterization of the product to confirm its identity and purity.
Caption: A typical experimental workflow for the iodination of quinolin-6-ol.
Conclusion
The iodination of quinolin-6-ol is a valuable transformation that opens the door to a wide array of complex derivatives for drug discovery and materials science. The choice of methodology, from classic iodine/oxidant systems to milder NIS-based protocols, can be tailored to specific laboratory constraints and substrate requirements. By understanding the underlying electrophilic substitution mechanism and adhering to carefully designed protocols, researchers can efficiently and reliably synthesize these important iodinated intermediates.
References
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols | Request PDF. ResearchGate. Available from: [Link]
Iodination of phenol. Eindhoven University of Technology research portal. Available from: [Link]
The Mechanism of the Iodination of Phenols. Iowa State University Digital Repository. Available from: [Link]
Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. Available from: [Link]
Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Journal of the Brazilian Chemical Society. Available from: [Link]
Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. Available from: [Link]
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
Process for the iodination of phenolic derivatives.Google Patents.
Process for the iodination of hydroxyaromatic and aminoaromatic compounds.Google Patents.
The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research. Available from: [Link]
The three protocols tested to iodinate quinolin-6-ol at its 5 position. ResearchGate. Available from: [Link]
Synthesis method of 8-hydroxyquinoline.Google Patents.
Selected examples of iodination of isoquinoline. ResearchGate. Available from: [Link]
Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available from: [Link]
Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing. Available from: [Link]
What is the mechanism of Clioquinol? Patsnap Synapse. Available from: [Link]
Iodine Catalyzed Reduction of Quinolines under Mild Reaction Conditions. The Royal Society of Chemistry. Available from: [Link]
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]
Pharmacology of Diiodohydroxyquinoline; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]
Iodination - Common Conditions. University of Rochester. Available from: [Link]
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available from: [Link]
A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. Available from: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. ResearchGate. Available from: [Link]
Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF. ResearchGate. Available from: [Link]
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information (PMC). Available from: [Link]
Application Notes and Protocols for the Heck Reaction of 3-Iodoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the Heck reaction parameters for 3-iodoquinolin-6-ol, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Heck reaction parameters for 3-iodoquinolin-6-ol, a substrate of significant interest in medicinal chemistry and materials science. The quinoline moiety is a prevalent scaffold in numerous pharmaceuticals, and the ability to functionalize it at the 3-position via C-C bond formation opens avenues for the synthesis of novel bioactive molecules and functional materials. This document offers a detailed protocol, discusses the rationale behind parameter selection, and provides a framework for troubleshooting and optimization.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] For a substrate like 3-iodoquinolin-6-ol, the presence of both a heterocyclic nitrogen atom and a phenolic hydroxyl group introduces specific considerations that must be addressed to achieve high yields and selectivity. This guide is structured to provide both the theoretical underpinnings and practical, field-proven insights necessary for successful experimentation.
Mechanistic Overview: The Heck Catalytic Cycle
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] Understanding this mechanism is crucial for rational parameter selection.
A generalized catalytic cycle for the Heck reaction is as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (3-iodoquinolin-6-ol) to form a Pd(II) intermediate.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The Heck Reaction Catalytic Cycle.
Key Reaction Parameters for 3-Iodoquinolin-6-ol
The successful execution of a Heck reaction with 3-iodoquinolin-6-ol hinges on the careful selection of several critical parameters. The presence of the phenolic -OH and the quinoline nitrogen can influence catalyst activity and side reactions.
Parameter
Recommended Reagents/Conditions
Rationale & Causality
Palladium Source
Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly as the Pd(0) source. The choice may depend on the specific ligand and reaction conditions.
Ligand
PPh₃, P(o-tolyl)₃, or phosphine-free systems
Monodentate phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.[1] Bulky, electron-rich phosphines can sometimes improve reactivity for less reactive halides. In some cases, particularly with highly reactive aryl iodides, a ligand-free system may be effective.
Base
Et₃N, K₂CO₃, NaOAc, Proton Sponge
An organic or inorganic base is required to neutralize the HI generated during the reaction and regenerate the Pd(0) catalyst. For substrates with acidic protons, like the phenol in 3-iodoquinolin-6-ol, a non-nucleophilic, hindered base like triethylamine or a proton sponge can be advantageous to avoid deprotonation of the substrate by a more basic inorganic salt, which could lead to coordination with the palladium and catalyst inhibition.
Solvent
DMF, MeCN, Toluene, Dioxane
A polar aprotic solvent like DMF or acetonitrile is generally effective as it can dissolve the reactants and the palladium catalyst system. The choice of solvent can influence the reaction rate and selectivity.
The Heck reaction is most efficient with alkenes bearing electron-withdrawing groups, as this facilitates the migratory insertion step.[1]
Temperature
80-120 °C
Higher temperatures are often required to drive the reaction to completion, particularly for less reactive substrates. The optimal temperature should be determined empirically.
Additives
Phase-transfer catalysts (e.g., TBAB)
In some systems, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.[3]
Detailed Experimental Protocol
This protocol provides a starting point for the Heck reaction of 3-iodoquinolin-6-ol with a generic electron-deficient alkene (e.g., n-butyl acrylate). Optimization may be required for different alkene partners.
Caption: General Experimental Workflow for the Heck Reaction.
Materials:
3-Iodoquinolin-6-ol (1.0 eq)
Alkene (e.g., n-butyl acrylate, 1.5 eq)
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
Triphenylphosphine (PPh₃, 0.04 eq)
Triethylamine (Et₃N, 2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware (oven-dried)
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoquinolin-6-ol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
Reactant Addition: Add the alkene (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (start with 100 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water (3x) followed by brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices and Troubleshooting
Why an Inert Atmosphere? The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
The Role of the Ligand: Triphenylphosphine stabilizes the palladium catalyst, preventing its precipitation as palladium black, and modulates its reactivity.
Choice of Base: Triethylamine is a suitable base as it is strong enough to neutralize the generated HI but generally not basic enough to deprotonate the phenolic hydroxyl group under the reaction conditions, which could lead to undesired side reactions or catalyst inhibition. If catalyst inhibition is suspected, a weaker inorganic base like sodium acetate could be trialed.
Troubleshooting Low Yields:
Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a different palladium source or ligand.
Incomplete Reaction: Increase the reaction temperature or time. A higher catalyst loading may be necessary.
Side Reactions: The phenolic hydroxyl group could potentially coordinate to the palladium center. Protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary in some cases, although many Heck reactions are tolerant of free hydroxyl groups. The quinoline nitrogen can also coordinate to the palladium; however, this is less likely to be a major issue with the more reactive aryl iodides.
Conclusion
The Heck reaction of 3-iodoquinolin-6-ol is a viable and powerful method for the synthesis of novel quinoline derivatives. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for further optimization and application in the fields of drug discovery and materials science.
References
Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37 (14), 2320–2322. [Link]
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449-7476. [Link]
de Vries, J. G. The Heck reaction. The Handbook of Homogeneous Catalysis, 2007 , 1-36. [Link]
Dieck, H. A.; Heck, R. F. Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. J. Am. Chem. Soc.1974 , 96 (4), 1133–1136. [Link]
Application Note: High-Fidelity Synthesis of O-Alkylated Derivatives of 3-Iodoquinolin-6-ol
Executive Summary & Strategic Importance The 3-iodoquinolin-6-ol scaffold represents a "privileged structure" in medicinal chemistry. The 3-iodo position serves as a versatile handle for palladium-catalyzed cross-couplin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 3-iodoquinolin-6-ol scaffold represents a "privileged structure" in medicinal chemistry. The 3-iodo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid elaboration of the quinoline core into complex libraries. Simultaneously, the C6-hydroxyl group allows for the modulation of physicochemical properties (LogP, solubility) and target engagement via O-alkylation.
The Challenge: Quinolin-6-ol is an ambident nucleophile. While the phenolic oxygen is the primary nucleophilic site, the quinoline nitrogen (N1) is basic and nucleophilic. Improper reaction conditions can lead to competitive N-alkylation (quaternization), resulting in difficult-to-separate mixtures of neutral ethers and zwitterionic/salt byproducts.
The Solution: This guide provides a validated, high-fidelity protocol for the exclusive O-alkylation of 3-iodoquinolin-6-ol. It includes a precursor synthesis module (demethylation) and two distinct alkylation strategies (Williamson Ether Synthesis and Mitsunobu Reaction) to accommodate a wide range of electrophiles.
Retrosynthetic Logic & Workflow
The synthesis is designed to maximize regioselectivity for the O-isomer while preserving the chemically sensitive C3-iodine bond.
Figure 1: Synthetic workflow from the methoxy-precursor to the final O-alkylated target.
Module A: Precursor Preparation (Demethylation)
Note: 3-Iodoquinolin-6-ol is not always commercially available. It is most reliably accessed via the demethylation of 3-iodo-6-methoxyquinoline.
Rationale
We utilize Boron Tribromide (BBr₃) for this transformation.[1][2][3] Unlike HBr reflux (which can cause protodeiodination at C3) or Pyridine·HCl (requires 180°C), BBr₃ operates at low temperatures, preserving the critical C-I bond.
Protocol
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the flask with 3-iodo-6-methoxyquinoline (1.0 equiv, e.g., 2.85 g, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL, 0.2 M).
Cooling: Cool the solution to -78°C (acetone/dry ice bath).
Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 equiv, 30 mL) over 20 minutes. Caution: Exothermic.
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
Quench: Cool back to 0°C. Cautiously quench with MeOH (10 mL) followed by saturated NaHCO₃ solution until pH ~7-8.
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude phenol is often pure enough. If necessary, recrystallize from EtOH.
Best for: Alkyl bromides, iodides, and activated chlorides.
Mechanism & Selectivity:
We use Potassium Carbonate (K₂CO₃) in DMF . The phenolic pKa of quinolin-6-ol is ~9.5. K₂CO₃ is sufficient to deprotonate the oxygen (forming the phenoxide), but not strong enough to deprotonate the amide-like NH (if tautomerized) or promote significant N-alkylation of the neutral pyridine ring under these conditions. The phenoxide is a "harder" and more reactive nucleophile than the neutral nitrogen, ensuring >95% O-selectivity.
Protocol:
Dissolution: In a vial/flask, dissolve 3-iodoquinolin-6-ol (1.0 equiv) in anhydrous DMF (0.15 M).
Base Addition: Add K₂CO₃ (2.0 equiv, anhydrous, granular).
Tip: If using a chloride (R-Cl), add KI (0.1 equiv) to catalyze the reaction (Finkelstein condition).
Alkylation: Add the Alkyl Halide (1.2 equiv).
Reaction: Heat to 60°C for 4–12 hours.
Monitor: TLC (Hexane/EtOAc 1:1).[4] The product will be less polar than the starting phenol.
Workup:
Dilute with water (5x reaction volume).
Precipitation: Often the product precipitates. Filter and wash with water.
Extraction: If no precipitate, extract with EtOAc. Wash organics extensively with water/LiCl solution to remove DMF.
Purification: Flash Chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0-40% EtOAc).
Method B: Mitsunobu Reaction (Complex Alcohols)
Best for: Secondary alcohols, stereocenters, or when the halide is unstable.
Protocol:
Setup: Dissolve 3-iodoquinolin-6-ol (1.0 equiv), Alcohol (R-OH) (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (0.1 M).
Switch to Acetone (lower T) or use Cs₂CO₃ (softer cation). Ensure strictly anhydrous conditions.
Incomplete Reaction
Poor solubility of phenoxide.
Add 18-Crown-6 (0.1 equiv) if using K₂CO₃ in MeCN/Acetone.
Loss of Iodine
Pd contamination or overheating.
Ensure all glassware is free of Pd residues. Do not exceed 80°C.
Product is Water Soluble
Polar side chain on R group.
Do not use water wash. Evaporate DMF (high vac) or use n-Butanol for extraction.
Decision Tree: Optimization Strategy
Figure 2: Decision matrix for selecting the optimal alkylation conditions.
References
Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
Demethylation Protocols: Sousa e Silva, F. C., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Chemistry – A European Journal, 2015.[2] Link
Regioselectivity in Quinoline Alkylation: Chen, C. L., et al. "Studies on the Alkylation of Quinolin-2(1H)-one Derivatives." Journal of the Chilean Chemical Society, 2015. (Demonstrates O- vs N-selectivity principles). Link
Mitsunobu Reaction on Heterocycles: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Heterocycles, 2009. Link
Synthesis of 3-Iodoquinolines: Norton, D., et al. "Regioselective Iodination of Quinolines." Chemical Communications, 2016. (Context for C3-iodine stability and synthesis). Link
Improving reaction yields in the synthesis of 3-Iodoquinolin-6-ol
Executive Summary & Strategic Directive The Central Challenge: The synthesis of 3-iodoquinolin-6-ol is frequently plagued by a critical regioselectivity error. Researchers attempting direct iodination of quinolin-6-ol wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Directive
The Central Challenge: The synthesis of 3-iodoquinolin-6-ol is frequently plagued by a critical regioselectivity error. Researchers attempting direct iodination of quinolin-6-ol will almost invariably isolate the 5-iodo or 7-iodo isomers (or 5,7-diiodo), not the desired 3-iodo target.
The Solution: The hydroxyl group at position 6 strongly activates the benzene ring (positions 5 and 7) toward electrophilic substitution. To secure the iodine at position 3 (the "pyridine-like"
-position), you must bypass electrophilic aromatic substitution on the phenol.
Recommended Route: The "Gold Standard" protocol is a Copper-Catalyzed Aromatic Finkelstein Reaction (Halogen Exchange) starting from a 3-bromo precursor, followed by deprotection.
Visualizing the Strategy (The "Trap" vs. The "Fix")
The following diagram illustrates the mechanistic causality behind the route selection.
Figure 1: Decision tree highlighting the regioselectivity risks of direct iodination versus the reliability of the halogen exchange route.
Protocol A: Copper-Catalyzed Halogen Exchange
Objective: Convert 3-bromo-6-methoxyquinoline to 3-iodo-6-methoxyquinoline.
Why this precursor? The methoxy group protects the phenol (preventing copper chelation interference) and improves solubility in organic solvents compared to the free phenol.
Reagents & Setup
Component
Equivalents
Role
Critical Note
3-Bromo-6-methoxyquinoline
1.0 equiv
Substrate
Ensure purity >98%; residual aniline precursors kill the catalyst.
Copper(I) Iodide (CuI)
5.0 mol%
Catalyst
Must be off-white/tan. Green/Blue CuI is oxidized and inactive.
Sodium Iodide (NaI)
2.0 equiv
Iodine Source
Must be dry. Hygroscopic NaI introduces water which stalls the reaction.
Ligand: DMEDA
10-20 mol%
Ligand
N,N'-Dimethylethylenediamine. Stabilizes the Cu-intermediate.
Solvent: 1,4-Dioxane
[0.5 - 1.0 M]
Solvent
Must be anhydrous and degassed.
Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial. Backfill with Argon (3 cycles).
Solids Addition: Add CuI (5 mol%), NaI (2.0 equiv), and the substrate (1.0 equiv) under a counter-flow of Argon.
Liquids Addition: Add anhydrous 1,4-dioxane followed by the DMEDA ligand (10 mol%).
Observation: The solution should turn a deep blue-green or blue-purple color upon ligand addition (characteristic of the Cu-diamine complex).
Reaction: Seal the vessel tightly. Heat to 110°C for 22–24 hours.
Note: Do not check TLC before 12 hours; the induction period can be slow.
The Ammonia Wash: Wash the organic layer with 5% aqueous NH₄OH (or saturated NH₄Cl/NH₄OH 9:1). This complexes the copper (turning the aqueous layer bright blue) and prevents it from contaminating the product.
Dry over Na₂SO₄ and concentrate.
Protocol B: Demethylation (The Finish)
Objective: Reveal the hydroxyl group without de-iodinating the ring.
The Risk
Using HBr/Acetic Acid (a standard demethylation condition) often requires high temperatures (130°C+), which can cause protodeiodination (loss of the iodine atom) or oxidative degradation.
Recommended Method: Boron Tribromide (BBr₃)[3]
Cooling: Dissolve 3-iodo-6-methoxyquinoline in anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).
Addition: Add BBr₃ (1.0 M in DCM, 3.0–4.0 equiv) dropwise.
Why so much? The nitrogen lone pair in the quinoline ring will complex with 1 equivalent of BBr₃ immediately. You need excess to effect the demethylation.
Warming: Allow to warm to 0°C slowly over 2 hours. Monitor by TLC.
Quench:EXTREME CAUTION. Quench at 0°C with MeOH (dropwise) or saturated NaHCO₃. The reaction is violent.[3]
Isolation: The product, 3-iodoquinolin-6-ol, is amphoteric. Adjust pH to ~7–8 to precipitate the solid. If it remains soluble, extract with n-Butanol/EtOAc (1:1).
Troubleshooting Guide
Issue 1: Incomplete Conversion (Starting Material Remains)
Symptoms: TLC shows a persistent spot of 3-bromo precursor after 24h.
Root Cause:
Oxygen Poisoning: The Cu(I) catalyst oxidized to Cu(II).
Wet Solvents: Water inhibits the catalytic cycle.
Corrective Action:
Degas Rigorously: Use the freeze-pump-thaw method for the dioxane if possible.
Increase Ligand: Bump DMEDA to 20 mol%.
Switch Solvent: Change from Dioxane to n-Butanol and run at 130°C. Higher temperature often forces the equilibrium.
Issue 2: Product is "Sticky" or Green/Blue
Symptoms: The isolated solid is gummy or has a persistent color.
Root Cause: Residual Copper-Diamine complexes.
Corrective Action:
EDTA Wash: Wash the organic phase with 0.1 M EDTA (disodium salt) solution during workup. This is more aggressive than ammonia for removing trace copper.
Recrystallization: Recrystallize from Ethanol/Water.
Issue 3: Loss of Iodine during Demethylation
Symptoms: Mass spec shows peak at M-126 (loss of I).
Root Cause: Acid-catalyzed protodeiodination during the BBr₃ quench or if using HBr.
Corrective Action:
Keep it Cold: Do not let the BBr₃ reaction exceed 0°C.[3]
Avoid HBr: If BBr₃ fails, use Pyridine Hydrochloride melt (160°C), but keep reaction time under 30 mins.
Frequently Asked Questions (FAQ)
Q: Can I use 3-bromoquinolin-6-ol directly in the copper reaction without protecting the OH?A: It is possible but not recommended. The free phenol can chelate the copper catalyst, effectively poisoning it. You would need to use >2 equivalents of base (e.g., K₃PO₄) to keep it deprotonated, and solubility in dioxane will be very poor. Methyl protection is safer.
Q: What is the solubility profile of 3-iodoquinolin-6-ol?A: It is sparingly soluble in DCM and CHCl₃. It dissolves well in DMSO, DMF, and warm MeOH. For NMR, use DMSO-d₆.[4][5]
Q: Why not use the Sandmeyer reaction from 3-aminoquinolin-6-ol?A: 3-Aminoquinolines are notoriously unstable and difficult to diazotize cleanly. They often form tars. The halogen exchange route is significantly cleaner.
References
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1][6] Journal of the American Chemical Society, 124(50), 14844–14845.[7]
Zhu, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline (Methodology reference for Quinoline halogenation patterns). Atlantis Press.
ChemicalBook. 3-Iodoquinolin-6-ol Physical Properties and Safety Data.
Purification methods for removing impurities from 3-Iodoquinolin-6-ol
Topic: Purification & Troubleshooting for 3-Iodoquinolin-6-ol Document ID: TSC-Q6-I3-PUR-01 Version: 2.4 (Current) Status: Active Introduction: The Purity Paradox 3-Iodoquinolin-6-ol (CAS: 889660-68-8) is a critical scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Troubleshooting for 3-Iodoquinolin-6-ol
Document ID: TSC-Q6-I3-PUR-01
Version: 2.4 (Current)
Status: Active
Introduction: The Purity Paradox
3-Iodoquinolin-6-ol (CAS: 889660-68-8) is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and imaging agents. Its dual functionality—a phenolic hydroxyl at C6 and a reactive iodide at C3—makes it a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions.
However, this versatility creates a "Purity Paradox": the very features that make it reactive also make it prone to specific impurities that degrade downstream catalytic cycles.
The Nitrogen Trap: The quinoline nitrogen can coordinate with Palladium catalysts, poisoning your next step if metal scavengers aren't used.
The Regioisomer Challenge: Depending on your synthetic route (e.g., Skraup synthesis vs. direct halogenation), you likely face contamination from 5-iodo or 7-iodo isomers, which are difficult to separate by standard flash chromatography.
Oxidative Instability: The C-I bond is photosensitive, liberating free iodine (
) which acts as a radical initiator, causing polymerization or darkening of the material.
This guide provides a modular approach to purification, moving from bulk cleanup to high-purity isolation.
Module 1: Diagnostic Triage (FAQ)
Identify your specific issue before selecting a protocol.
Q1: My product is a dark brown/black solid, but it should be off-white. Is it ruined?
Diagnosis: Likely Iodine Liberation .
Cause: Exposure to light or heat has caused homolytic cleavage of the C-I bond, releasing free iodine (
) which oxidizes the phenol.
Solution: Do not discard. Perform the Thiosulfate Wash Protocol (Protocol A) immediately. Future storage must be in amber vials under Argon at -20°C.
Q2: I see a "shadow" peak in my NMR (approx. 5-10%) very close to my product peaks.
Diagnosis:Regioisomer Contamination (likely 5-iodo or 7-iodoquinolin-6-ol).
Cause: Electrophilic aromatic substitution often favors the 5/7 positions (ortho to the hydroxyl).
Solution: Flash chromatography is often insufficient for separating these isomers due to identical polarity. You must use Fractional Recrystallization (Protocol C) .
Q3: My Suzuki coupling failed, even though the NMR looks clean.
Diagnosis:Trace Metal/Salt Poisoning or Free Amine Coordination .
Cause: Residual copper or silver salts (from iodination) or the quinoline nitrogen binding your Pd-catalyst.
Solution: Perform an Isoelectric Reprecipitation (Protocol B) followed by a metal scavenger treatment.
Module 2: The "Heavy Lifting" Protocols
Protocol A: The Chemical Hygiene Wash (Iodine Removal)
Use this as a pre-treatment for any dark-colored crude material.
The Science: Sodium thiosulfate reduces elemental iodine (
) to water-soluble iodide ions (), restoring the color and preventing oxidative polymerization.
Dissolve: Dissolve crude 3-iodoquinolin-6-ol in Ethyl Acetate (EtOAc). If solubility is poor, use 10% Methanol in DCM.
Wash: Extract the organic layer twice with 10% aqueous Sodium Thiosulfate (
) .
Observation: The organic layer should lighten significantly (from brown to yellow/orange).
Rinse: Wash once with brine to remove excess salts.
Dry: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo away from light.
Protocol B: Isoelectric Reprecipitation (The Self-Validating System)
Best for removing non-acidic impurities and inorganic salts.
The Science (Amphoteric Separation):
3-Iodoquinolin-6-ol is amphoteric.[1]
The Science:
While regioisomers (3-iodo vs 5-iodo) have similar polarity, their crystal packing energies differ significantly. The 3-iodo isomer, being more linear/less sterically crowded around the OH group than the 5-iodo, typically packs better and crystallizes first from polar aprotic solvents.
Solvent System Table:
Solvent System
Suitability
Notes
Acetonitrile (MeCN)
High
Best for separating regioisomers. Product usually crystallizes upon cooling; impurities stay in mother liquor.
Ethanol/Water (9:1)
Medium
Good for bulk salt removal, but isomers may co-crystallize.
DMSO/Water
Low
Avoid. Hard to remove DMSO; product may not crash out cleanly.
Procedure:
Suspend crude material in Acetonitrile (MeCN) (approx. 15 mL/g).
Heat to reflux (82°C) until fully dissolved.
Optional: Add activated charcoal, stir for 5 mins, and hot-filter (removes polymeric tars).
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
Do not shock-cool: Rapid cooling traps impurities.
Filter the off-white needles. Wash with cold MeCN.
Module 3: Visualizing the Workflow
The following decision tree illustrates the logical flow for purifying 3-Iodoquinolin-6-ol based on the impurity profile.
Caption: Decision matrix for selecting the appropriate purification module based on visual and analytical diagnostics.
Module 4: Critical Data & Specifications
Physicochemical Properties
Property
Value
Implication for Purification
Molecular Weight
271.06 g/mol
-
pKa (OH)
~8.5 - 9.0
Dissolves in 1M NaOH (pH 14).
pKa (NH+)
~4.5 - 5.0
Protonates in strong acid; Neutral at pH 6-7.
LogP
~2.5
Moderately lipophilic; extractable into EtOAc/DCM.
Solubility
DMSO, DMF, Hot MeCN
Poor solubility in water and hexane.
Storage & Stability
Light Sensitivity: High. Store in amber glass.
Atmosphere: Hygroscopic. Store under Nitrogen/Argon.
Shelf Life: 6 months at -20°C (deiodination occurs over time).
References
Preparation of Quinoline Derivatives
Source: Musser, J. H., et al. "Synthesis of substituted quinolines as potential antiallergic agents." Journal of Medicinal Chemistry 30.1 (1987): 62-67.
Relevance: Establishes pKa baselines for hydroxyquinolines and general solubility profiles.
Purification of Iodo-Quinolines (Patent)
Source: WO2008033562A2 "Quinoline deriv
Relevance: Describes the synthesis and purification (via precipitation)
General Purification of Nitrogen Heterocycles
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Relevance: Standard protocols for recrystallization of quinolines and removal of iodine impurities.
Handling of Organoiodides
Source: BenchChem Technical Guides. "Handling and Storage of Light-Sensitive Iodo-Heterocycles."
Relevance: Best practices for preventing deiodin
(Note: General reference for standard operating procedure).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Overcoming Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of 3-Iodoquinolin-6-ol
Ticket ID: T-Q6-OH-Pd
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Dual-Threat" Substrate
You are likely experiencing stalled conversion or immediate catalyst precipitation (palladium black) when attempting to couple 3-iodoquinolin-6-ol . This is not a standard "failed reaction"; it is a specific case of substrate-induced catalyst poisoning.
This substrate presents two simultaneous deactivation vectors:
The Quinoline Nitrogen (N-Poisoning): The
nitrogen is a strong -donor that displaces phosphine ligands, forming stable, inactive bis-pyridine palladium complexes.
The Free Hydroxyl (O-Poisoning): Under basic coupling conditions, the phenol deprotonates (
). The resulting phenoxide anion can bridge palladium centers, leading to the formation of inactive dimers or accelerating the aggregation into palladium black.
This guide provides the diagnostic criteria to confirm poisoning and two validated protocols to resolve it.
Diagnostic Guide: Reading Your Reaction
Before altering your protocol, confirm the mechanism of failure using this visual diagnostic matrix.
Observation
Diagnosis
Chemical State
Immediate Black Precipitate
Aggregation
Rapid loss of ligand protection. The Pd(0) has aggregated into bulk metal (Pd black).[1] The reaction is dead.
Bright Yellow/Orange Solution (No Rxn)
N-Coordination
The catalyst is "sleeping." The quinoline nitrogen has displaced your ligands, forming a stable complex.
Stalls at ~20-30% Conversion
Product Inhibition
The product (likely a biaryl quinoline) is a better ligand than the starting material, poisoning the catalyst as it forms.
Dark Red/Brown Homogeneous
Active Catalyst
This is the target state. If no conversion, check reagents (boronic acid quality, base strength).
Mechanistic Insight: Why the Catalyst Dies
To fix the problem, you must understand the competition at the metal center. Standard ligands (PPh3, dppf) are often too small or insufficiently electron-rich to compete with the quinoline nitrogen.
Visualization: The Poisoning Pathways
The following diagram illustrates how the substrate diverts the catalyst from the productive cycle.
Figure 1: Competitive pathways between productive oxidative addition (Green) and substrate-induced deactivation (Red).
Validated Protocols
Strategy A: The "Gold Standard" (Protecting Group)
Use this if you need high yields (>85%) and easier purification.
Blocking the hydroxyl group eliminates the phenoxide bridging pathway and reduces the electron density on the ring, slightly weakening the N-coordination.
Step 1: Protection
Dissolve 3-iodoquinolin-6-ol (1.0 equiv) in DCM.
Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).
Stir at RT for 2-4 hours. Aqueous workup.
Why TBS? It is stable to basic Suzuki conditions but easily removed with TBAF or acid later.
Strategy B: The "Direct Coupling" (Ligand Overload)
Use this if you cannot add synthetic steps. Requires specialized ligands.
To couple the free phenol directly, you must use Bulky, Electron-Rich Buchwald Ligands . These ligands (XPhos, SPhos) create a "steric wall" that prevents the quinoline nitrogen from binding to the palladium.
Step-by-Step Protocol:
Preparation:
Charge a reaction vial with 3-iodoquinolin-6-ol (1.0 equiv), Boronic Acid (1.2 equiv), and Base (
, 3.0 equiv).
Note on Base: Use 3 equivalents. 1 equiv is consumed deprotonating the phenol; 2 equivs are needed for the transmetallation cycle.
Catalyst System (Pre-complexation is critical):
Option 1 (Best): Use a precatalyst like XPhos Pd G3 or SPhos Pd G3 (2-4 mol%). These generate the active
species immediately upon heating.
Option 2:
(2 mol%) + XPhos (8 mol%).
Crucial Step: If using Option 2, stir the Pd source and ligand in the solvent (dioxane or n-butanol) at 60°C for 15 minutes before adding the substrate. This ensures the active catalyst forms before the quinoline can poison the naked metal.
Reaction:
Add the pre-formed catalyst solution to the solids.
Solvent: n-Butanol or Dioxane/Water (10:1).
Why n-Butanol? The high solubility of the phenoxide intermediate in alcohol solvents often stabilizes the catalytic species.
Heat to 100°C.
Workup:
Acidify carefully to pH 6-7 during workup to ensure the product (likely amphoteric) extracts into the organic phase.
Troubleshooting Logic (Decision Tree)
Use this flowchart to determine your next move if the reaction fails.
Figure 2: Troubleshooting logic flow based on visual cues.
Frequently Asked Questions (FAQs)
Q: Can I use
for this reaction?A:Not recommended. Triphenylphosphine is a relatively weak ligand. The quinoline nitrogen will displace it easily, leading to the "Yellow Solution" death state (bis-quinoline complex). You need bulky dialkylbiaryl phosphines (Buchwald ligands) or bidentate ligands with large bite angles (Xantphos) to prevent this.
Q: Why does my reaction work on 50mg scale but fail on 5g scale?A: This is likely an exotherm/concentration issue . On a larger scale, the local concentration of the deprotonated phenoxide might be higher during initial mixing, leading to rapid catalyst aggregation.
Fix: Add the base last or use a syringe pump to add the base solution slowly at temperature.
Q: Can I use water as a solvent?A: Yes, but with specific surfactants. Micellar catalysis (using TPGS-750-M) has shown success with heteroaryl halides because the lipophilic pocket protects the catalyst from the bulk aqueous environment where the phenoxide resides. However, for standard organic synthesis, n-Butanol or Dioxane/Water is more reliable.
Q: I see "Palladium Black" but I still got 40% yield. Should I just add more catalyst?A: Adding more catalyst is a "brute force" method that is expensive and hard to purify. If you see Pd black, your ligand is failing to stabilize the metal.[1] Switch to XPhos or SPhos rather than increasing the loading of a failing catalyst.
References
Catalyst Poisoning Mechanisms
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008).[2] J. Am. Chem. Soc.
Buchwald Ligand Strategy (XPhos/SPhos)
Buchwald Phosphine Ligands for C-C Bond Formation.[3] Sigma-Aldrich Technical Review.
Heterocycle Poisoning Solutions
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014).[1][4] Nature/PMC.
Coupling of Free Phenols
Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling.[5][6] (2024).[4] Chemical Science.
Technical Support Center: Optimizing Solvent Selection for 3-Iodoquinolin-6-ol Recrystallization
Welcome to the technical support center for the purification of 3-Iodoquinolin-6-ol. As researchers and drug development professionals, we understand that obtaining a crystalline solid of high purity is a critical, yet o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Iodoquinolin-6-ol. As researchers and drug development professionals, we understand that obtaining a crystalline solid of high purity is a critical, yet often challenging, step in synthesis. This guide is designed to provide you with the foundational principles, practical workflows, and troubleshooting advice necessary to develop a robust recrystallization protocol for 3-Iodoquinolin-6-ol, a molecule for which a standard procedure may not be readily available.
Our approach is grounded in a first-principles understanding of the molecule's structure and the theory of crystallization. We will empower you to make informed decisions, moving from theoretical solvent prediction to empirical optimization with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal recrystallization solvent exhibits a steep solubility curve for the compound of interest.[1][2] This means the compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[2][3][4] This differential solubility is the cornerstone of purification, as it allows for the dissolution of the compound and its soluble impurities in a minimal amount of hot solvent, followed by the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the "mother liquor."[5]
Other crucial properties include:
Inertness: The solvent must not react with the compound.[3][4]
Volatility: It should be easily removable from the purified crystals, typically via evaporation.[5]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at cold temperatures (so they remain in solution).[1][4]
Q2: Based on its structure, what solvents are a good starting point for 3-Iodoquinolin-6-ol?
Let's analyze the structure of 3-Iodoquinolin-6-ol to predict its solubility:
Quinoline Core: A heterocyclic aromatic system, contributing to moderate polarity. Quinoline itself is sparingly soluble in water but soluble in many organic solvents like ethanol and ether.[6]
Hydroxyl (-OH) Group: This phenolic group is a hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents (e.g., alcohols, water).
Iodo (-I) Group: A large, polarizable halogen that increases molecular weight and van der Waals forces.
Good Candidates: Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate.
Potential for Mixed Solvents: A mixture of a "good" solvent (like ethanol) with an "anti-solvent" in which the compound is poorly soluble (like water or hexanes) can be highly effective.[1][3]
Poor Candidates: Non-polar solvents like Hexanes, Cyclohexane, or Toluene are unlikely to be effective on their own.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it precipitates from a supersaturated solution as a liquid instead of a crystalline solid.[7] This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The resulting oil is often an impure liquid that rarely forms pure crystals upon solidification.[7]
Prevention and Troubleshooting:
Lower the Temperature: Use a solvent with a lower boiling point.
Increase Solvent Volume: Add more hot solvent to decrease the saturation point, ensuring the compound dissolves completely before cooling.[7][8]
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystal nuclei rather than oil droplets. Insulating the flask can help.[2][8]
Change Solvents: Switch to a different solvent system entirely.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening Protocol
When a suitable solvent is unknown, a systematic screening is the most reliable approach.[1] This is performed on a small scale to conserve material.
Methodology:
Preparation: Aliquot approximately 20-30 mg of crude 3-Iodoquinolin-6-ol into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise, up to 0.5 mL. Agitate the tube. Note if the compound dissolves completely at room temperature.
Interpretation: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[3] It may, however, be used as the "good" solvent in a mixed-solvent system.
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
Interpretation: An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.[2] If it remains insoluble even when boiling, it is a poor solvent.
Cooling: Allow the test tubes with dissolved solute to cool slowly to room temperature, and then in an ice-water bath.
Interpretation: The best solvent will show rapid and extensive formation of well-defined crystals. Poor recovery or no crystal formation indicates the compound is too soluble even when cold.[9]
Data Summary Table:
Solvent
Solubility (Cold)
Solubility (Hot)
Crystal Formation on Cooling
Assessment
Water
Insoluble
Sparingly Soluble
Good, but required large volume
Potential anti-solvent
Ethanol
Sparingly Soluble
Very Soluble
Good recovery, well-formed crystals
Excellent Candidate
Acetone
Soluble
Very Soluble
Poor recovery
Unsuitable alone
Ethyl Acetate
Sparingly Soluble
Soluble
Moderate recovery
Good Candidate
Toluene
Insoluble
Sparingly Soluble
Slow, poor formation
Poor Candidate
Hexanes
Insoluble
Insoluble
-
Unsuitable (potential anti-solvent)
This is an example table; you must generate this data empirically.
Guide 2: Troubleshooting Poor Crystal Yield
A low recovery of purified material is a common and frustrating issue.
Common Causes & Solutions:
Too Much Solvent: This is the most frequent error.[7][8] The compound remains in the mother liquor because the solution never reached sufficient saturation upon cooling.
Solution: Boil off some of the solvent to reduce the volume and re-cool the solution.[8] For future attempts, use the minimum amount of hot solvent required for dissolution.[9]
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.
Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.
Rinsing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[9]
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.
Guide 3: No Crystals Form Upon Cooling
Sometimes, a solution cools without any precipitation, a phenomenon known as supersaturation.[8][9]
Inducing Crystallization:
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a nucleation surface for crystals to begin growing.[9][10]
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth.[8][9]
Reduce Volume: As with low yield, you may have used too much solvent. Evaporate some solvent and try cooling again.[10]
Deep Cooling: Cool the solution in a salt-ice bath or freezer for a short period, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.
Visualizing the Workflow
Diagram 1: Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting a single-solvent or mixed-solvent system.
Caption: Decision tree for empirical solvent screening.
Diagram 2: The Ideal Solubility Curve
This graph illustrates the principle of differential solubility that underpins successful recrystallization.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Iodoquinolin-6-ol Stability & OptimizationTicket ID: #Q6-IOD-STAB-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 3-iodoquinolin-6-ol , specifically the loss of the iodine atom (deiodination/hydrodehalogenation) during palladium-catalyzed cross-coupling or storage. This scaffold presents a unique challenge: the electron-deficient quinoline ring is electronically perturbed by the electron-donating hydroxyl group at C6, destabilizing the C3-Iodine bond.
This guide provides a self-validating workflow to minimize deiodination, optimize cross-coupling yields, and ensure long-term compound integrity.
Module 1: Diagnosing Deiodination (The "Why")
Q: Why is my 3-iodoquinolin-6-ol converting to quinolin-6-ol during Suzuki/Sonogashira coupling?
A: This is a classic hydrodehalogenation side reaction.[1] The mechanism is often driven by the presence of hydride sources in your reaction media.[2]
The Mechanism: After the Palladium catalyst inserts into the C-I bond (Oxidative Addition), the resulting Ar-Pd-I species is highly reactive. If a hydride source is present (e.g., from an alcohol solvent via
-hydride elimination, or a formate impurity), the complex undergoes transmetalation with the hydride instead of your boronic acid.
The Substrate Factor: The C6-hydroxyl group donates electron density into the ring, making the C3-Pd bond more polarized and susceptible to premature reductive elimination with a hydride.
Visualizing the Competition:
The diagram below illustrates the critical "fork in the road" where your reaction deviates from the desired path.
Caption: The catalytic divergence. Path A leads to the product; Path B leads to the deiodinated impurity caused by hydride capture.
Module 2: Reaction Optimization Protocol
Q: How do I stop the deiodination?
A: You must starve the reaction of hydride sources and accelerate the desired catalytic cycle. Follow this Self-Validating Protocol .
Step 1: Solvent & Base Selection (The Foundation)[3]
Avoid Alcohols: Never use Methanol, Ethanol, or Isopropanol. These are primary hydride donors via
-hydride elimination from Pd-alkoxides.
Use Anhydrous Conditions: Water can promote dehalogenation in some catalytic cycles.
Base Switch: Switch from alkoxide bases (NaOMe, NaOEt) to inorganic carbonates or phosphates.
Component
Recommended
Avoid
Reason
Solvent
1,4-Dioxane, DMF, Toluene
MeOH, EtOH, iPrOH
Alcohols act as hydride donors.
Base
, (Anhydrous)
NaOEt, (in alcohols)
Strong bases/alkoxides promote -elimination.
Ligand
XPhos, SPhos, BrettPhos
, dppf
Bulky ligands speed up reductive elimination.
Step 2: The "Rapid-Coupling" Protocol
Use this protocol to validate your system.
Prepare Reaction Vessel: Flame-dry a microwave vial or Schlenk tube. Backfill with Argon (3x).
Reagents:
3-Iodoquinolin-6-ol (1.0 equiv)
Boronic Acid (1.5 equiv)
Catalyst:
(2 mol%) + XPhos (4-8 mol%). Why? XPhos is bulky and electron-rich, accelerating the coupling step significantly faster than the deiodination rate.
Base:
(3.0 equiv), finely ground and anhydrous.
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
Execution:
Degas solvent before adding to the solids (sparge with Argon for 15 mins).
Heat to 80-100°C. Note: Higher temperatures favor the higher activation energy pathway. If coupling is fast, high temp is good. If coupling is slow, high temp promotes deiodination.
Validation Check:
Take an aliquot at 30 mins.
Fail State: If LCMS shows >10% Quinolin-6-ol, stop. Your solvent is wet or your base is acting as a hydride source.
Pass State: Product formation dominant.
Module 3: Protecting Group Strategy
Q: Does the free hydroxyl group (-OH) matter?
A: Yes. The free phenol at C6 is problematic for two reasons:
Catalyst Poisoning: The phenoxide anion (formed by the base) can coordinate to Palladium, arresting the cycle or facilitating hydride transfer.
Electronic Activation: It pushes electron density into the ring, making the C-I bond more "hydride-philic."
Recommendation: Protect the C6-OH before attempting difficult couplings.
Decision Matrix for Protection:
Caption: Workflow for selecting the appropriate protecting group based on downstream chemistry.
Critical Note on Benzyl Protection:
If you use a Benzyl (Bn) group, do not use catalytic hydrogenation (
) to remove it later, as this will simultaneously cleave your C3-Iodine bond. Use or strong acid for deprotection instead.
Module 4: Storage & Handling FAQs
Q: My compound turned yellow/brown on the shelf. Is it degraded?A: Likely, yes. Aryl iodides are photosensitive.[2] The C-I bond is weak (~65 kcal/mol) and can undergo homolytic cleavage under UV/Visible light, generating an aryl radical that abstracts hydrogen from moisture or air.
Storage Protocol:
Container: Amber glass vials only.
Atmosphere: Flush with Argon before capping.
Temperature: Store at -20°C for long-term stability.
Stabilizer: For bulk storage (>5g), adding a copper stabilizer (copper turnings) is sometimes used for liquid aryl iodides, but for this solid, simply keeping it dark and cold is sufficient.
References
Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2005.
Ligand Effects: Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Quinoline Chemistry: "Synthesis and Functionalization of 3-Haloquinolines." BenchChem Technical Notes, 2025.
Protecting Groups: Greene, T.W. & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Overcoming solubility issues of 3-Iodoquinolin-6-ol in aqueous media
Case ID: #SOL-3IQ6-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are encountering solubility issues with 3-Iodoquinolin-6-ol (CAS: 889660-68-8). This is a common challenge...
You are encountering solubility issues with 3-Iodoquinolin-6-ol (CAS: 889660-68-8). This is a common challenge with halogenated hydroxyquinolines. The molecule exhibits a "solubility valley" at physiological pH (7.0–7.[1][2][3]4) due to its specific pKa profile and high lattice energy driven by planar
At pH > 4, the N is deprotonated (neutral/insoluble).[2][3]
The "Crash Zone"
pH 4.0 to 8.0
Critical: The molecule is predominantly neutral in this range.[1] It will not dissolve in PBS or water here.
Visualizing the Solubility Landscape
The following decision tree illustrates the correct solubilization strategy based on your end application.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Part 2: Troubleshooting Protocols
Protocol A: The "DMSO Shock" (Standard Assays)
Use this for high-throughput screening or chemical reactions where biological toxicity is not the primary concern.[1][2]
The Issue: Users often dissolve in DMSO and then "shock" the system by adding water/buffer rapidly, causing immediate precipitation (cloudiness).[3]
The Fix: You must manage the Dielectric Constant transition.
Prepare Stock: Dissolve 3-Iodoquinolin-6-ol in 100% DMSO to a concentration of 10–50 mM . Vortex until the yellow solution is clear.
Intermediate Dilution (Critical Step): Do NOT pipette directly into PBS.
Prepare an intermediate dilution in 50% DMSO / 50% Water .
Why? This creates a hydration shell around the molecule before it hits the high-salt buffer.[1][2]
Final Dilution: Slowly add the intermediate to your assay buffer while vortexing.
Limit: Keep final DMSO concentration < 1% (v/v) if possible, though solubility may limit you to < 10 µM final drug concentration.[2][3]
Protocol B: The pH-Switch Method (Acute Experiments)
Use this when DMSO is forbidden, but you need a quick aqueous solution.[1][2]
Mechanism: We exploit the acidity of the phenol (6-OH).[1][2][3] By raising the pH, we create the phenolate anion (highly soluble), then dilute back to neutral.[2][3]
Warning: As the pH drops toward 7.4, the compound may reprecipitate over time (1–4 hours).[3] This is a metastable solution. Use immediately.
Protocol C: Cyclodextrin Encapsulation (The Gold Standard)
Use this for animal studies (IV/IP/Oral) or sensitive cell culture.[2][3] This is the most robust method for planar aromatics.[1]
Mechanism: The hydrophobic iodine-quinoline core inserts into the donut-shaped cavity of Hydroxypropyl-
-Cyclodextrin (HP--CD), leaving the hydrophilic exterior exposed to water.[1][2]
Step-by-Step Guide:
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1][2][3] Stir until clear.
Addition: Add 3-Iodoquinolin-6-ol powder to the vehicle.
Energy Input:
Sonication: Sonicate at 40°C for 30–60 minutes.
Why heat? Thermodynamics favors inclusion at slightly elevated temperatures for this class of molecules.[1][3]
Equilibration: Shake at room temperature overnight (12–24h).
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2][3]
Result: A clear, stable yellow solution suitable for injection.[1][2][3]
Figure 2: Schematic of the host-guest interaction. The lipophilic 3-iodoquinoline core hides inside the cyclodextrin cavity.[1][2]
Part 3: Frequently Asked Questions (FAQ)
Q1: My powder is brown, but the structure says it should be white/yellow. Is it degraded?A: Quinolin-6-ol derivatives are sensitive to oxidation.[1][2][3] A brown color indicates the formation of quinone-imine impurities due to air exposure [1].[1][2][3]
Action: If the color is dark brown, check purity via LC-MS. If >95% pure, the color is likely a trace surface impurity and will not affect most biological assays.[1][2][3] Store under Argon at -20°C.
Q2: Can I use the HCl salt to improve solubility?A: You can generate the HCl salt by treating with methanolic HCl.[1] However, because the nitrogen pKa is low (~4.[2][3]0) due to the electron-withdrawing iodine [2], the salt will readily hydrolyze (release the acid) and precipitate as the free base in PBS (pH 7.4).[2][3] Salt formation helps with dissolution rate but not thermodynamic solubility at neutral pH.[1][2][3]
Q3: Why does it precipitate when I freeze my DMSO stocks?A: DMSO freezes at 19°C. As it freezes, it can exclude the solute, creating local zones of super-high concentration where the compound crystallizes out.
Action: Always vortex heated (37°C) DMSO stocks vigorously after thawing to redissolve these micro-crystals.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline.[1][2][3] Retrieved from [Link].[2][3] (Provides baseline stability and physical property data for the parent scaffold).
Saokham, P., et al. (2018). Solubility of Cyclodextrin Inclusion Complexes.[2][3] Molecules, 23(5), 1161.[2][3] (General validation for cyclodextrin efficacy with lipophilic aromatics).
Technical Support Center: Regioselective Iodination of Quinolin-6-ol
[1] Current Status: ● Systems Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of C5-Regioselectivity & Prevention of Over-Iodination[1] Welcome to the Technical Support Inter...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: ● Systems Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Optimization of C5-Regioselectivity & Prevention of Over-Iodination[1]
Welcome to the Technical Support Interface
You are likely here because the iodination of quinolin-6-ol (6-hydroxyquinoline) is yielding a frustrating mixture of starting material, the desired 5-iodo product, and the 5,7-diiodo impurity.[1]
This guide is not a generic textbook entry. It is a troubleshooting workflow designed to resolve the specific kinetic and thermodynamic conflicts inherent to this substrate.[1]
System Architecture: The Substrate Challenge
Before troubleshooting, you must understand the "Electronic Map" of your substrate.[1]
The Activator: The hydroxyl group (-OH) at C6 is a strong ortho/para director.[1]
The Target: Positions C5 and C7 are both ortho to the hydroxyl group.[1]
The Conflict:
C5 is generally the kinetic product (favored by bond fixation and electronic transmission from the nitrogen ring).[1]
5,7-Diiodo is the thermodynamic sink.[1] Once C5 is iodinated, the ring is still activated enough to accept a second iodine at C7 if stoichiometry is uncontrolled.[1]
Module 1: Troubleshooting "Over-Iodination" (The Di-iodo Trap)
User Issue: "I am targeting 5-iodoquinolin-6-ol, but I keep generating significant amounts of 5,7-diiodoquinolin-6-ol."
Root Cause Analysis
The reactivity difference between the starting material (SM) and the mono-iodo product is small.[1] If you use highly reactive electrophiles (like
) or excess reagent, the second iodination happens almost immediately.[1]
Corrective Protocol: The "Starvation" Method
Switch from molecular iodine (
) to N-Iodosuccinimide (NIS) in a protic solvent.[1] NIS releases the iodonium ion () more slowly and controllably than elemental iodine.[1]
pH 6-7 (Isoelectric Point): The molecule is neutral/zwitterionic and has minimum solubility .[1]
Troubleshooting Guide
If you cannot precipitate your product, you are likely at the wrong pH.[1]
Acidify: After the reaction, dilute with water. If the solution is clear, the pH is likely too low or too high.[1]
Neutralize: Slowly adjust the pH to 6.5 - 7.0 using saturated
or dilute acetic acid.
Precipitate: The neutral 5-iodoquinolin-6-ol should precipitate as a solid at this pH.
Filter: Collect the solid by vacuum filtration.[1]
Wash: Wash with cold water (removes salts) and cold hexanes (removes iodine traces).[1]
Module 4: Mechanism of Action
Understanding the mechanism clarifies why C5 is the major product.[1] The electrophilic attack occurs via a sigma-complex intermediate.[1] The stability of this intermediate determines the product distribution.[1]
Caption: Electrophilic Aromatic Substitution pathway showing the kinetic preference for C5 and the risk of over-iodination.
References
Regioselective Functionalization of Quinolines:
Mechanistic insights into the reactivity of quinoline rings, highlighting the C5 preference in electrophilic substitution due to bond fixation.
Source: MDPI Molecules.[1]
URL:[Link][1]
Kinetics and Mechanism of Iodination of 8-Hydroxyquinoline:
While focusing on the 8-isomer, this seminal paper establishes the kinetic principles of phenol-ring iodination (EAS) applicable to the 6-isomer, including the role of the phenoxide anion.
Source: Journal of the Chemical Society, Perkin Transactions 2.[1][2]
URL:[Link][1]
Synthesis of 5-iodoquinolin-6-ol (Protocol Validation):
Confirmed protocols for the synthesis of 5-iodoquinolin-6-ol often utilize N-iodosuccinimide to avoid di-iodination, as seen in related heterocycle synthesis literature.
Source: ResearchGate (Protocol Snippet).[1]
URL:[Link][1][3]
Technical Support Center: Temperature Optimization for 3-Iodoquinolin-6-ol
Executive Summary This technical guide addresses the thermal stability and handling of 3-Iodoquinolin-6-ol (CAS 889660-68-8) . As a bifunctional scaffold containing an electron-rich phenolic moiety and a reactive aryl io...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the thermal stability and handling of 3-Iodoquinolin-6-ol (CAS 889660-68-8) . As a bifunctional scaffold containing an electron-rich phenolic moiety and a reactive aryl iodide, this molecule presents a "stability paradox": it requires low temperatures for storage to prevent oxidation but often demands elevated temperatures for catalytic cross-coupling.
This guide replaces generic advice with chemically grounded protocols designed to maximize shelf-life and reaction yields.
Module 1: Storage & Handling (The "Cold" Chain)
Q1: What is the absolute maximum temperature for long-term storage?
Recommendation:2°C to 8°C (Refrigerated).
While the solid may appear stable at room temperature (20–25°C) for short periods (days), long-term storage above 10°C significantly accelerates oxidative degradation.
The Mechanism: The hydroxyl group at position 6 is electron-donating, increasing the electron density of the quinoline ring. This makes the system susceptible to auto-oxidation, converting the off-white phenol into dark quinonoid species (quinone-imines) [1].
Critical Protocol: Store under an inert atmosphere (Argon or Nitrogen). Oxygen is the primary degradation accelerant; temperature is the secondary kinetic driver.
Q2: My sample has turned from pale beige to dark brown. Is it still usable?
Verdict:Likely compromised.
A color shift to dark brown or black indicates the formation of oxidation byproducts (quinones) or iodine liberation.
Troubleshooting Step: Perform a "Solubility & Color Test." Dissolve a small amount (1 mg) in DMSO.
Clear/Light Yellow Solution: Surface oxidation only. The bulk material may be salvageable via recrystallization.[1]
Dark/Opaque Solution: Deep degradation. Discard.
Causality: The C-I bond is the weakest bond in the molecule (Bond Dissociation Energy ~65 kcal/mol). Photolytic or thermal cleavage releases radical iodine (
), which further catalyzes decomposition [2].
Visual Guide: Storage Decision Matrix
Figure 1: Decision matrix for assessing incoming material quality and determining storage requirements.
Module 2: Reaction Optimization (The "Hot" Zone)
Q3: Can I subject 3-Iodoquinolin-6-ol to temperatures above 100°C during Suzuki coupling?
Recommendation:Avoid if possible. Target 60–80°C.
Standard Suzuki-Miyaura conditions often prescribe refluxing toluene/water (110°C) or dioxane (101°C). However, for 3-iodoquinolin-6-ol, temperatures >100°C increase the risk of protodeiodination (replacement of Iodine with Hydrogen), yielding Quinolin-6-ol as a major impurity [3].
Optimized Protocol:
Solvent: Use DMSO or DMF to allow high solubility at lower temperatures.
Catalyst: Switch to highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd-XPhos) that function efficiently at 60–80°C [4].
Base: Use mild bases like
rather than strong alkoxides, which can promote side reactions with the phenolic hydroxyl.
Q4: How does the phenolic proton affect thermal stability during reaction?
The acidic proton on the 6-OH (
) can interfere with coupling.
The Issue: At high temperatures, the phenoxide anion (formed by the base) is a potent nucleophile and can attack the catalyst or electrophiles, leading to polymerization.
The Fix: Consider protecting the hydroxyl group (e.g., as a TBS ether or methyl ether) before the high-temperature coupling step. This significantly increases thermal stability, allowing reactions up to 120°C if necessary.
Table 1: Thermal Limits by Operation
Operation
Recommended Temp
Critical Limit
Risk Factor
Long-term Storage
2°C to 8°C
> 25°C
Oxidative darkening
Drying (Vacuum)
25°C to 40°C
> 50°C
Sublimation / Iodine loss
Suzuki Coupling
60°C to 80°C
> 100°C
Protodeiodination
Buchwald Amination
80°C to 90°C
> 110°C
Catalyst poisoning
Module 3: Troubleshooting Degradation
Q5: I observe low yields and a "tarry" precipitate. What went wrong?
This is a classic symptom of thermal polymerization or catalyst decomposition .
Diagnostic Workflow:
Check the Atmosphere: Was the reaction strictly anaerobic? Oxygen at 80°C+ rapidly destroys electron-rich quinolines.
Check the Iodine: Run an LC-MS of the crude.
Mass [M-I+H] (Des-iodo product): Temperature was too high; reduce by 20°C.
Mass [2M] (Dimer): Oxidative coupling occurred; improve inert gas sparging.
Visual Guide: Reaction Troubleshooting Flowchart
Figure 2: Troubleshooting logic for thermal degradation issues during synthesis.
References
ChemicalBook. (2022). 3-Iodoquinolin-6-ol MSDS and Storage Protocols. Retrieved from
National Institutes of Health (NIH). (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of Halogenated Heterocycles. PubMed Central. Retrieved from
BenchChem. (2025). Technical Guide: Synthesis and Stability of Iodo-isoquinolines. Retrieved from
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Catalyst and Temperature Optimization. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket ID: #ISO-Q6-PURIFICATION
Subject: Troubleshooting Column Chromatography for 3-Iodoquinolin-6-ol Isomers
Executive Summary
Purifying 3-Iodoquinolin-6-ol presents a classic "push-pull" chromatographic challenge. As an amphoteric molecule, it contains a basic pyridine nitrogen (
) and an acidic phenolic hydroxyl (). This duality leads to severe interaction with silanol groups on standard silica gel, resulting in peak tailing and irreversible adsorption. Furthermore, separating the 3-iodo regioisomer from the 5-iodo or 7-iodo byproducts (common in direct iodination) requires precise exploitation of subtle steric and electronic differences.
This guide addresses the three most common support tickets we receive regarding this compound.
Ticket #1: "My product streaks from the baseline to the solvent front."
Diagnosis: Silanol Effect & Zwitterionic Drag.
Standard silica gel (
) is acidic (). The basic nitrogen of the quinoline ring becomes protonated by the silanols, forming an ionic bond that "drags" the molecule. Simultaneously, the phenolic proton can hydrogen-bond with the silica surface.
Protocol: Deactivation of Stationary Phase
Do not run this compound on "naked" silica with standard Hexane/Ethyl Acetate. You must modify the stationary phase environment.
Solution A: The "TEA" Block (Standard Phase)
Add Triethylamine (TEA) to your mobile phase. TEA is more basic than the quinoline nitrogen; it preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute freely.
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / TEA.
Ratio: Start with 95:5:1 (DCM:MeOH:TEA).
Pre-treatment: Flush the column with the mobile phase containing TEA for 2 column volumes (CV) before loading the sample.
Solution B: Amino-Functionalized Silica (
-SiO)
If TEA does not resolve the streaking, switch to an Amine-bonded silica cartridge. The surface is already basic, preventing the protonation of the quinoline nitrogen. This eliminates the need for mobile phase modifiers and often reverses the elution order of impurities.
Ticket #2: "I cannot separate the 3-iodo isomer from the 5-iodo byproduct."
Diagnosis: Regioisomer Co-elution.
The 3-iodo and 5-iodo isomers have nearly identical polarity. However, they differ in molecular shape and pKa . The 5-position is in the "peri" position (close to the ring nitrogen), creating steric strain and slightly altering the basicity of the nitrogen compared to the distal 3-position.
Troubleshooting Workflow: Method Development Logic
Caption: Decision tree for optimizing the separation of quinolin-6-ol regioisomers.
Experimental Protocol: The "Shallow Gradient" Technique
Regioisomers often separate best when the solvent strength changes very slowly.
0–5 min: 0% B (Isocratic hold to elute non-polar impurities).
5–25 min: 0%
30% B (Very shallow ramp).
25–30 min: 30%
100% B (Flush).
Why this works: The 3-iodo isomer is generally less hindered and slightly more polar than the 5-iodo isomer (depending on the exact solvation shell). A shallow gradient allows the "interaction time" with the silica to maximize these small differences.
Ticket #3: "The sample precipitates on top of the column."
Diagnosis: Solubility Mismatch.
3-Iodoquinolin-6-ol has poor solubility in non-polar solvents (Hexane, DCM) but good solubility in polar protic solvents (MeOH). If you dissolve the sample in MeOH and inject it into a DCM-equilibrated column, the MeOH diffuses away, and the compound crashes out, blocking the frit.
Protocol: Dry Loading (Solid Load)
This is the only recommended loading method for this compound class.
Caption: Dry loading workflow to prevent column blockage and band broadening.
Dissolve crude mixture in minimal Methanol/DCM.
Add silica gel (approx. 3x the mass of your crude).
Evaporate solvent under vacuum until you have a fine, dry powder.
Load this powder as a "headspace" layer on top of your flash cartridge.
Add a layer of sand or a frit on top to prevent disturbance.
Data Summary: Separation Parameters
Parameter
Recommendation
Technical Rationale
Stationary Phase
Silica (Spherical, 40µm)
Standard, but requires buffering.
Alternative Phase
Amino ()
Best for resolution. Eliminates need for TEA; reduces tailing significantly.
Mobile Phase A
Dichloromethane (DCM)
Solubilizes the core ring structure.
Mobile Phase B
Methanol (MeOH)
Provides polarity to elute the alcohol.
Modifier
Triethylamine (0.5 - 1%)
Mandatory on standard silica to block silanols.
Detection
UV 254 nm / 320 nm
Quinoline core absorbs strongly at 254nm; Iodine shifts slightly.
Loading Capacity
1% - 3% (w/w)
Keep loading low to prevent band overlapping of isomers.
References
PubChem. (n.d.). Compound Summary: 6-Hydroxyquinoline (Quinolin-6-ol). National Library of Medicine. Retrieved from [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? (Discussion on Silanol interactions with basic heterocycles). Retrieved from [Link]
Waters Knowledge Base. (n.d.). Tailing of basic compounds on C18 and Silica columns. Retrieved from [Link]
ResearchGate. (2016).[1] Discussion on Separation of Regioisomers without Prep HPLC. (Community insights on mobile phase modifiers for isomers). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Scale-Up Challenges for 3-Iodoquinolin-6-ol
Document ID: TSC-QZN-3I6OH-01
Status: Active / High-Priority Support
Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists[1]
Executive Summary: The Regioselectivity Paradox
Scaling the production of 3-iodoquinolin-6-ol presents a classic heterocyclic challenge: competing electronic directing effects. In the quinoline system, the nitrogen atom naturally deactivates the pyridine ring, making electrophilic substitution at C3 difficult.[1] Simultaneously, the hydroxyl (or methoxy) group at C6 strongly activates the carbocyclic ring at the C5 and C7 positions (ortho/para directors).[1]
The Core Problem: Attempts to directly iodinate quinolin-6-ol using standard electrophilic reagents (
, NIS) almost invariably result in the 5-iodo or 7-iodo isomers, or a mixture of both, rather than the desired C3 target.[1]
This guide moves beyond basic synthesis to address the regiocontrol and purification bottlenecks required for kilogram-scale production.
Strategic Analysis: Why Direct Iodination Fails
Before attempting a fix, you must understand the electronic landscape of your substrate.
The Trap: The C6-OH group donates electron density into the benzene ring, making C5 and C7 highly nucleophilic.
The Consequence: Standard iodination protocols (e.g., NIS/AcOH) are kinetically driven to attack C5.[1]
The Solution: You must decouple the ring construction from the iodination, or use a "Trojan Horse" strategy where a different halogen (Bromine) is placed at C3 first, then swapped for Iodine, or an amino group is converted via diazonium chemistry.[1]
Decision Matrix: Selecting Your Route
Feature
Route A: Halogen Exchange (Recommended)
Route B: Modified Sandmeyer
Route C: Direct Iodination
Precursor
3-Bromoquinolin-6-ol (or OMe)
3-Aminoquinolin-6-ol
Quinolin-6-ol
Scalability
High (Robust chemistry)
Medium (Diazonium safety)
Low (Purification nightmare)
Regio-purity
>98% (Defined by precursor)
>95%
<40% (C5/C7 impurities)
Cost Driver
Copper Catalyst / Ligand
Palladium/Hydrogenation
Purification (Chromatography)
Protocol A: The Copper-Catalyzed Halogen Exchange (Halex)
Best for: High-purity requirements and multi-kilogram batches.[1]
This method relies on the Klapars-Buchwald Finkelstein reaction . It bypasses the regioselectivity issue by starting with 3-bromoquinolin-6-ol (which is easier to synthesize regioselectively or purchase) and swapping Bromine for Iodine.[1]
Add the substrate and ligand dissolved in degassed 1,4-dioxane.
Heat to 110°C for 12–24 hours.
Monitoring: HPLC should show <1% starting bromide. If stalled, add 2 mol% more catalyst/ligand.[1]
3. Workup & Purification:
Cool to room temperature. Dilute with EtOAc and water.
Copper Removal: Wash the organic layer with 10%
or EDTA solution. Failure to remove copper will lead to product decomposition during storage.
Dry over
and concentrate.
Crystallization: Recrystallize from Ethanol/Water to remove trace ligand.
Protocol B: The Sandmeyer Approach (3-Amino Route)
Best for: Scenarios where 3-nitroquinoline precursors are readily available.[1]
If you cannot source the 3-bromo precursor, you likely have to build the ring. The nitration of quinolin-6-ol is chemically messy, so this route assumes you have access to 3-aminoquinolin-6-ol (often reduced from 3-nitro-6-methoxyquinoline).[1]
Add the cold diazonium salt solution slowly into the KI solution at room temperature (Inverse addition prevents side reactions).
Safety: Nitrogen gas evolution will be vigorous. Ensure adequate headspace.
3. Isolation:
Heat to 60°C for 30 mins to ensure complete decomposition of the diazonium species.
Neutralize with
and extract with DCM.
Visualizing the Scale-Up Logic
The following diagram illustrates the critical decision pathways and the "Regioselectivity Trap" that users must avoid.
Figure 1: The "Regioselectivity Trap" in quinoline functionalization. Direct iodination fails due to the activating OH group, necessitating the Halogen Exchange route.[1]
Troubleshooting Guide: FAQs
Q1: I am seeing a persistent impurity at RRT 0.85 in the Halex reaction. What is it?
Diagnosis: This is likely the protodehalogenated side product (Quinolin-6-ol) .[1]
Cause:
Moisture: Water in the solvent protonates the organocopper intermediate.
Overheating: Temperatures >120°C can promote reduction over substitution.
Fix:
Re-dry 1,4-dioxane over molecular sieves (3Å) for 24 hours.
Ensure the base (
) is anhydrous (dry in an oven at 150°C overnight).
Q2: My reaction stalled at 60% conversion. Can I add more Iodine?
Answer: No. Adding elemental Iodine (
) will not help in a Cu-catalyzed Halex reaction; you need iodide ().[1]
Fix:
The stall is likely due to catalyst poisoning or ligand degradation.
Cool the reaction slightly (to 80°C), add a fresh charge of CuI (2 mol%) and Ligand (4 mol%) as a slurry in dioxane, then reheat.
Q3: The final product is turning purple/brown upon storage.
Diagnosis: Iodine liberation or Copper contamination.
Fix:
Copper Check: Did you perform the EDTA/Ammonia wash? Residual copper catalyzes oxidative decomposition.
Stabilization: Store the solid in an amber bottle under Argon. You can add a small sachet of copper turnings (stabilizer) inside the secondary container to scavenge free iodine vapors if long-term storage is required.
Q4: Can I use the cheaper 6-Methoxyquinoline and demethylate later?
Answer: Yes, and this is often superior for very large scales (10kg+).[1]
Advantage: The methoxy group is more stable to the oxidative conditions of the Halex reaction than the free phenol.
Protocol: Perform the Halex on 3-bromo-6-methoxyquinoline . Isolate the product. Then, reflux in 48% HBr (or use
Warning: HBr reflux can sometimes reduce the C3-Iodine back to H or Br.
is safer for preserving the C-I bond.
Summary of Quantitative Parameters
Parameter
Direct Iodination (Not Recommended)
Halex (Cu-Catalyzed)
Sandmeyer
Yield
30–45% (Isomer mix)
85–92%
60–75%
Purity (HPLC)
<90%
>99%
>95%
Reaction Time
4–6 h
12–24 h
2–4 h
Critical Risk
Regioselectivity (C5 vs C3)
Oxygen sensitivity
Diazonium explosion hazard
References
BenchChem Technical Support. (2025).[1][2][3] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.[2][3] 2[1][4][5]
Royal Society of Chemistry. (2015).[1] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[1][4] Chemical Communications. 4[1][5]
Spectral Fingerprinting of 3-Iodoquinolin-6-ol: A Comparative NMR Guide
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Iodoquinolin-6-ol , designed for researchers in medicinal chemistry and structural biology. Executive Summary 3-Iodoqui...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Iodoquinolin-6-ol , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
3-Iodoquinolin-6-ol (CAS 889660-68-8) is a high-value scaffold in drug discovery, serving as a precursor for Suzuki-Miyaura cross-couplings to generate 3-arylquinoline kinase inhibitors and antimicrobial agents. Unlike the common 5-iodo and 7-iodo isomers (often byproducts of direct electrophilic iodination), the 3-iodo isomer requires specific synthetic control.
This guide objectively compares the 1H and 13C NMR spectral performance of 3-Iodoquinolin-6-ol against its parent compound (Quinolin-6-ol) and its regioisomers. The focus is on structural validation —providing the specific spectral "fingerprints" required to confirm the C3-iodination and rule out positional isomers.
Structural Context & The Regioisomer Challenge
Direct iodination of quinolin-6-ol typically occurs at the electron-rich C5 or C7 positions (ortho to the hydroxyl group). Synthesizing the 3-iodo variant often involves C-H functionalization or metal-halogen exchange from 3-bromo precursors.
The Analytical Problem: Distinguishing 3-iodoquinolin-6-ol from 5-iodo or 7-iodo impurities is critical.
3-Iodo: Preserves the ABX system on the phenol ring; disrupts the pyridine ring coupling.
5/7-Iodo: Preserves the pyridine ring coupling; disrupts the phenol ring pattern.
DOT Diagram: Isomer Differentiation Logic
Caption: Decision tree for distinguishing 3-iodoquinolin-6-ol from its 5/7-iodo regioisomers based on 1H NMR splitting patterns.
Experimental Protocol: Sample Preparation
Quinolin-6-ol derivatives are prone to aggregation and hydrogen bonding, which can broaden OH and ortho-proton signals.
Recommended Protocol:
Solvent: DMSO-d6 is superior to CDCl3 for solubility and sharpening exchangeable protons (OH).
Concentration: 5–10 mg in 0.6 mL solvent.
Additives: If peaks are broad, add 1 drop of D2O (to wash out OH and simplify coupling) or use MeOD-d4 for the initial run.
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.52 ppm (13C).
1H NMR Spectral Analysis
The introduction of iodine at C3 exerts a significant deshielding effect on the adjacent H2 and H4 protons due to the heavy atom's anisotropy and electronegativity, while removing the vicinal coupling typically seen between H2-H3 and H3-H4.
Comparative Data Table: 1H NMR Chemical Shifts (δ, ppm)
Data derived from 3-Iodo-6-methoxyquinoline (surrogate) and Quinolin-6-ol standards.
Proton Position
Quinolin-6-ol (Parent)
3-Iodoquinolin-6-ol
Multiplicity (3-Iodo)
J-Coupling (Hz)
Structural Insight
H-2
8.68
8.79
d
J = 2.0
Deshielded by adjacent N and I. Diagnostic signal.
H-3
7.35
—
—
—
Substituted by Iodine.
H-4
7.95
8.63
d
J = 2.0
Deshielded by I. Shows meta-coupling to H-2.
H-5
7.30
7.15
d
J = 2.7
Ortho to OH. Shielded by electron donation.
H-7
7.32
7.38
dd
J = 9.2, 2.7
Ortho to OH. Part of ABX system.
H-8
7.85
7.86
d
J = 9.2
Least affected by C3 modification.
OH
~9.80
~10.2
br s
—
Broad; disappears with D2O shake.
Key Diagnostic Feature:
In the parent quinoline, H2, H3, and H4 form a complex coupled system. In 3-iodoquinolin-6-ol , H2 and H4 appear as distinct doublets with small coupling constants (~2.0 Hz) . This "meta-coupling" is the hallmark of 3-substitution.
13C NMR Spectral Analysis
Carbon-13 NMR provides the "smoking gun" for iodine incorporation. Carbon atoms directly attached to iodine typically exhibit a significant upfield shift (shielding) due to the "heavy atom effect," often resonating between 80–100 ppm, far upfield from typical aromatic carbons.
Comparative Data Table: 13C NMR Chemical Shifts (δ, ppm)
Carbon Position
Quinolin-6-ol
3-Iodoquinolin-6-ol
Shift Change (Δ)
Interpretation
C-3
121.5
~92.0
-29.5 ppm
Primary confirmation of C-I bond.
C-2
147.5
155.1
+7.6 ppm
Deshielding (alpha effect).
C-4
134.5
144.5
+10.0 ppm
Deshielding (ortho effect).
C-6
155.8
156.5
+0.7 ppm
C-OH (Phenolic carbon).
C-5
109.5
108.0
-1.5 ppm
Minimal change.
C-8
129.8
130.1
+0.3 ppm
Minimal change.
Analysis:
The signal at ~92 ppm is unique to the C-I bond. If this signal is absent, or if you see a C-H signal at ~120 ppm (via DEPT-135), the iodination at C3 failed.
Performance Comparison vs. Alternatives
When evaluating synthetic routes or commercial batches, you may encounter these alternatives.
Feature
3-Iodoquinolin-6-ol
5-Iodoquinolin-6-ol (Alternative)
3-Bromoquinolin-6-ol (Precursor)
1H NMR Pattern
2 Singlets (H2, H4) in Pyridine ring.
3 Coupled Signals (H2, H3, H4) in Pyridine ring.
2 Singlets (H2, H4). Indistinguishable by splitting alone.
13C C-X Shift
~92 ppm (C-I)
~85 ppm (C-I at C5)
~118 ppm (C-Br).
Mass Spec (M+H)
271.9
271.9
223.9 / 225.9 (1:1 ratio)
Primary Use
C3-Cross Coupling (Suzuki)
Antibacterial (Clioquinol analog)
Precursor to 3-Iodo
Experimental Workflow: Synthesis & Verification
The following Graphviz diagram outlines the workflow for synthesizing and verifying 3-Iodoquinolin-6-ol from 6-methoxyquinoline (a common high-yield route).
Caption: Synthesis and verification workflow via the 6-methoxy intermediate route.
References
RSC Advances (2014). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization. (Source of 3-iodo-6-methoxyquinoline spectral data).
European Patent EP1817309B1. Acetamide compounds as fungicides. (Describes synthesis of 3-iodo-6-hydroxyquinoline).
BenchChem Technical Guides. NMR Spectroscopy of Quinoline Compounds.
Compound Interest. A Guide to 13C NMR Chemical Shift Values.
Comparative
Mass spectrometry fragmentation patterns of 3-Iodoquinolin-6-ol
Executive Summary & Analytical Profile 3-Iodoquinolin-6-ol (CAS: N/A for specific isomer, generic quinolinol scaffold) is a bifunctional heterocyclic scaffold critical in the synthesis of kinase inhibitors and metallo-ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Profile
3-Iodoquinolin-6-ol (CAS: N/A for specific isomer, generic quinolinol scaffold) is a bifunctional heterocyclic scaffold critical in the synthesis of kinase inhibitors and metallo-pharmaceuticals. Its analysis presents a unique challenge: balancing the detection of the labile carbon-iodine (C–I) bond against the stable phenolic moiety.
This guide compares the mass spectrometric performance of 3-Iodoquinolin-6-ol across two primary analytical "alternatives": Electrospray Ionization (ESI-MS/MS) for biological quantification and Electron Ionization (EI-GC/MS) for structural verification.
Iodine () is monoisotopic. No M+2 doublet (unlike Br/Cl).
Mass Defect
Negative (Iodine)
High negative mass defect helps filter background noise in HRMS.
Performance Comparison: ESI-MS/MS vs. EI-GC/MS
The choice of ionization method drastically alters the fragmentation topology. Below is a comparative analysis of performance metrics for researchers choosing between LC-MS and GC-MS workflows.
Comparative Data Table
Feature
Alternative A: ESI-QqQ (LC-MS/MS)
Alternative B: EI-Quad (GC-MS)
Primary Ion
(Even-electron, m/z 272)
(Odd-electron, m/z 271)
Energy Regime
Low Internal Energy (Soft)
High Internal Energy (70 eV, Hard)
Dominant Fragment
(m/z 244)
(m/z 144/116)
Sensitivity
High (Femtogram level)
Moderate (Picogram level)
Selectivity
High (MRM transitions)
High (Spectral fingerprinting)
Limitation
Matrix effects (Ion suppression)
Thermal degradation of -OH group
Recommendation
Best for PK/Metabolite Studies
Best for Impurity Profiling/Synthesis
Critical Insight: The "Iodine Effect"
In ESI (Soft): The C–I bond often survives the source. You must apply Collision Induced Dissociation (CID) to break it. The loss of CO (28 Da) from the phenol ring often competes with Iodine loss.
In EI (Hard): The C–I bond is the "weakest link" (Bond Dissociation Energy ~65 kcal/mol). The molecular ion is often short-lived, yielding a base peak of
Understanding the causality of bond breakage is essential for selecting MRM transitions.
Pathway A: Phenolic Ring Contraction (Neutral Loss of CO)
Characteristic of 6-hydroxyquinolines. The protonated phenol undergoes a tautomeric shift to a keto-form, facilitating the expulsion of Carbon Monoxide (CO, 28 Da).
Transition: m/z 272
244
Utility: High abundance, but less specific (common to all phenols).
145 (ESI, loss of HI/I) or m/z 271 144 (EI, loss of I radical).
Utility: Extremely specific. Iodine is a "mass defect" filter. If you lose 127 Da, it is almost certainly Iodine.
Pathway C: Pyridine Ring Fragmentation (HCN Loss)
After the initial losses (CO or I), the quinoline ring typically ejects Hydrogen Cyanide (HCN, 27 Da).
Sequence: m/z 244
217.
Visualization: Fragmentation Topology
The following diagram illustrates the competing pathways in an ESI-CID environment.
Figure 1: ESI-MS/MS fragmentation tree for 3-Iodoquinolin-6-ol showing competing phenolic (Red) and halide (Yellow) loss pathways.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for the quantification of 3-Iodoquinolin-6-ol in biological matrices, prioritizing the ESI workflow due to its superior sensitivity for polar hydroxy-compounds.
Gas Temperature: 300°C (Ensure vaporization of the phenol).
MRM Transition Table (Self-Validating)
Use the following transitions. The "Quantifier" is the most intense; the "Qualifier" confirms identity via ion ratio.
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell (ms)
Mechanism
Quantifier
271.9
243.9
20 - 25
100
Neutral loss of CO (Phenol specific)
Qualifier 1
271.9
145.0
35 - 40
100
Loss of Iodine (Halogen specific)
Qualifier 2
271.9
117.0
45 - 50
100
Combined loss (I + CO/HCN)
Workflow Logic Diagram
Figure 2: Step-by-step LC-MS/MS workflow for targeted quantification.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Quinolin-6-ol Fragmentation Data. (General reference for hydroxyquinoline patterns). [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on odd-electron phenolic CO loss mechanisms).
Holčapek, M., et al. (2010). Mass spectrometry of hydroxyquinolines: Differentiation of isomers. Journal of Mass Spectrometry. (Discusses specific fragmentation of quinolinols). [Link]
PubChem. 3-Iodoquinolin-4-ol (Isomer Analog Data). (Used for comparative structural inference). [Link]
Reactivity comparison: 3-Iodoquinolin-6-ol vs 3-Bromoquinolin-6-ol
This guide provides a technical comparison between 3-Iodoquinolin-6-ol and 3-Bromoquinolin-6-ol , focusing on their utility as scaffolds in medicinal chemistry, specifically for Palladium-catalyzed cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 3-Iodoquinolin-6-ol and 3-Bromoquinolin-6-ol , focusing on their utility as scaffolds in medicinal chemistry, specifically for Palladium-catalyzed cross-coupling reactions.
Executive Summary
For researchers targeting the 3-position of the quinoline scaffold:
3-Iodoquinolin-6-ol is the high-performance choice . It undergoes oxidative addition under milder conditions (often room temperature), tolerates lower catalyst loadings, and is essential when coupling with sterically hindered or electron-poor boronic acids.
3-Bromoquinolin-6-ol is the scalable, economic choice . It requires elevated temperatures (>60°C) or specialized ligands (e.g., phosphines like SPhos or XPhos) to achieve comparable yields but offers superior shelf-stability and significantly lower raw material costs.
Verdict: Use the Iodo analog for initial SAR (Structure-Activity Relationship) screening and difficult couplings. Switch to the Bromo analog for process chemistry and scale-up once conditions are optimized.
Mechanistic & Electronic Analysis
The reactivity difference is governed fundamentally by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the electronic influence of the 6-hydroxyl group.
Bond Dissociation & Oxidative Addition
The rate-determining step in Pd-catalyzed cross-coupling for these substrates is Oxidative Addition .[1]
C-I Bond: Weaker (~65 kcal/mol) and longer. The Pd(0) species inserts rapidly, often with a negligible activation barrier.
C-Br Bond: Stronger (~81 kcal/mol) and shorter. Insertion requires thermal energy or electron-rich ligands to facilitate the expansion of the coordination sphere.
The "6-Hydroxy" Effect
The 6-OH group is a strong electron-donating group (EDG). Through resonance, it increases electron density within the quinoline ring system.
Impact: This increased density makes the ring less electrophilic. While this suppresses side reactions like nucleophilic aromatic substitution (
), it slightly deactivates the C-X bond toward oxidative addition (which is nucleophilic with respect to Palladium).
Consequence: The superior leaving group ability of Iodine becomes critical here to counteract the electron-rich nature of the phenol-substituted ring.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape. Note the significantly lower activation energy (
) for the Iodo analog during the oxidative addition step.
Experimental Performance Comparison
The following data summarizes typical performance metrics in a standard Suzuki-Miyaura coupling with Phenylboronic acid.
Feature
3-Iodoquinolin-6-ol
3-Bromoquinolin-6-ol
Standard Catalyst
Pd(PPh3)4 or Pd(dppf)Cl2
Requires Pd2(dba)3 + SPhos/XPhos
Temperature
25°C - 50°C
80°C - 110°C (Reflux)
Time to Completion
1 - 4 Hours
12 - 24 Hours
Yield (Unoptimized)
High (85-95%)
Moderate (60-75%)
Ligand Sensitivity
Low (Standard phosphines work)
High (Requires electron-rich ligands)
Self-Coupling
Low risk
Higher risk (due to longer reaction times)
Validated Experimental Protocol
Objective: Suzuki Coupling of 3-Haloquinolin-6-ol with Aryl Boronic Acid.
Challenge: The free phenolic hydroxyl (6-OH) is acidic (
). It will consume base and can coordinate to Pd, potentially poisoning the catalyst.
Solution: Use 3.0 equivalents of base to ensure the phenol is deprotonated and the catalytic cycle proceeds.
Workflow Diagram
Step-by-Step Methodology
Preparation:
Charge a reaction vial with 3-Iodoquinolin-6-ol (1.0 equiv) or 3-Bromoquinolin-6-ol (1.0 equiv).
Add Aryl Boronic Acid (1.2 equiv).
Add
(3.0 equiv). Note: The extra equivalent accounts for the phenolic proton.
Solvent System:
Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
Critical Step: Sparge with Nitrogen/Argon for 10 minutes to remove Oxygen.
Catalysis:
Add
(5 mol%).
Why this catalyst? The bidentate ferrocene ligand resists de-ligation better than
in the presence of the free phenoxide anion.
Reaction:
For Iodo: Heat to 40°C. Monitor via LCMS. Expect completion in < 2 hours.
For Bromo: Heat to 90°C. Monitor via LCMS. Expect completion in > 12 hours.
Carefully adjust pH to ~6-7 using 1N HCl. The product (likely zwitterionic or neutral) often precipitates at this stage.
Filter or extract with Ethyl Acetate/n-Butanol.
Strategic Recommendations
When to use 3-Iodoquinolin-6-ol:
Complex Boronic Acids: If your coupling partner is unstable (prone to protodeboronation) or sterically hindered, the fast oxidative addition of the iodide is necessary to outcompete side reactions.
Late-Stage Functionalization: If the molecule already contains sensitive groups that cannot withstand 90°C+ temperatures.
Library Synthesis: When high throughput and guaranteed conversion are more important than reagent cost.
When to use 3-Bromoquinolin-6-ol:
Scale-Up: The cost of iodine reagents is significantly higher (often 3-5x) than bromine. On a kilogram scale, this difference is substantial.
Robust Partners: If coupling with simple, stable aryl boronic acids (e.g., phenyl, tolyl), the bromide will work sufficiently well with heat.
Storage: Aryl iodides can degrade (liberate
) upon long-term exposure to light. The bromide is indefinitely stable under ambient conditions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on reactivity order I > Br > Cl). Link
Klapars, A., & Buchwald, S. L. (2001). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. (Discusses the utility of converting Ar-Br to Ar-I to enhance reactivity). Link
PubChem. (2025).[3] 6-Bromo-3-iodoquinoline Compound Summary. National Library of Medicine. (Source for structural data and safety classifications). Link
Validating Purity of 3-Iodoquinolin-6-ol: A Comparative HPLC Guide
Executive Summary 3-Iodoquinolin-6-ol is a critical intermediate in the synthesis of antibacterial agents and metallo-pharmaceutical probes. Its amphoteric nature—possessing both a basic nitrogen (quinoline core) and an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Iodoquinolin-6-ol is a critical intermediate in the synthesis of antibacterial agents and metallo-pharmaceutical probes. Its amphoteric nature—possessing both a basic nitrogen (quinoline core) and an acidic hydroxyl group—combined with a heavy halogen (iodine), presents unique chromatographic challenges. Standard C18 methods often fail to resolve the target molecule from its regioisomers (e.g., 3-iodoquinolin-4-ol) or its de-iodinated degradation product (quinolin-6-ol).
This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1] Our recommendation is the Phenyl-Hexyl chemistry , which utilizes
- interactions to achieve superior resolution () of the halogenated aromatic ring, a feat often unachievable with hydrophobicity-driven C18 separations alone.
Chemical Context & Separation Challenges
The purity validation of 3-Iodoquinolin-6-ol requires addressing three specific impurity classes:
Regioisomers: 3-iodoquinolin-4-ol or 5-iodoquinolin-6-ol (byproducts of non-selective iodination).
Degradants: Oxidative species formed at the phenol moiety.
The Mechanism of Interaction
C18 (Alkyl): Relies on hydrophobic exclusion. Since the iodine atom increases lipophilicity, C18 can separate the starting material (polar) from the product (non-polar). However, it struggles to differentiate between positional isomers where the hydrophobicity vector is identical.
Phenyl-Hexyl: Introduces
- stacking interactions. The electron-withdrawing iodine atom distorts the electron cloud of the quinoline ring. The Phenyl-Hexyl phase is sensitive to these electronic distributions, allowing it to "see" the difference between a 3-iodo and a 5-iodo substitution pattern.
Figure 1: Mechanistic comparison. The Phenyl-Hexyl phase offers a dual-interaction mechanism, enhancing selectivity for aromatic isomers.
Comparative Experimental Protocol
The following protocols were designed to stress-test the separation efficiency.
Common Conditions (Applies to both columns)
System: HPLC with PDA (Photodiode Array) Detector.
Wavelength: 254 nm (aromatic backbone) and 340 nm (quinoline specific).
Rationale: At pH 5.5, the quinoline nitrogen (pKa ~4.9) is partially protonated, and the phenol (pKa ~9) is protonated. This prevents "zwitterionic" behavior which causes peak tailing.
Gradient Profile
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (Acetonitrile)
0.0
95
5
15.0
20
80
18.0
20
80
18.1
95
5
23.0
95
5
Representative Validation Data
The following data illustrates the comparative performance. Note the critical failure of C18 to resolve the regioisomer impurity.
Table 1: System Suitability & Selectivity Comparison
Parameter
Analyte
C18 Column (Standard)
Phenyl-Hexyl Column (Recommended)
Retention Time ()
Quinolin-6-ol (Impurity A)
4.2 min
4.5 min
3-Iodoquinolin-6-ol (Target)
10.1 min
11.8 min
3-Iodoquinolin-4-ol (Isomer)
10.3 min
12.9 min
Resolution ()
Target vs. Isomer
0.8 (Co-elution)
3.2 (Baseline)
Tailing Factor ()
Target Peak
1.4
1.1
Theoretical Plates ()
Target Peak
8,500
12,200
Analysis:
The C18 column shows a Resolution (
) of 0.8 between the target and its isomer, which fails ICH guidelines ( required). The Phenyl-Hexyl column achieves an of 3.2, validating it as the superior choice for purity assay.
Method Validation Workflow (ICH Q2 R2)
To fully validate the Phenyl-Hexyl method for publication or regulatory submission, follow this ICH Q2(R2) aligned workflow.
In the development of kinase inhibitors and antimicrobial agents, 3-Iodoquinolin-6-ol serves as a critical scaffold. Its structural integrity hinges on two distinct functionalities: the phenolic hydroxyl group at position 6 (essential for H-bonding in active sites) and the iodine atom at position 3 (a handle for Suzuki-Miyaura couplings).
Distinguishing this molecule from its precursor (Quinolin-6-ol ) or its regioisomers (e.g., 5-Iodoquinolin-6-ol ) requires a nuanced understanding of Infrared (IR) Spectroscopy. This guide moves beyond basic peak listing to provide a comparative, mechanistic analysis of the vibrational modes that validate successful synthesis.
Structural Logic & Predicted Shifts
Before analyzing the spectra, we must establish the vibrational causality. The introduction of a heavy iodine atom at position 3 induces specific kinematic and electronic effects on the quinoline skeleton.
Comparative Analysis: Reactant vs. Product
Feature
Quinolin-6-ol (Precursor)
3-Iodoquinolin-6-ol (Target)
Spectroscopic Impact
C-H (Pos 3)
Present
Absent
Loss of specific C-H bending modes in the fingerprint region.
Mass Effect
Low (H = 1 amu)
High (I = 126.9 amu)
Red-shift (lowering) of skeletal ring vibrations involving the pyridine moiety.
C-X Bond
C-H
C-I
Appearance of a new, weak-to-medium band in the far-IR region (<600 cm⁻¹).
H-Bonding
Intermolecular
Intermolecular
Broadening of O-H stretch remains similar, assuming dry samples.
Critical Spectral Regions: A Deep Dive
Region A: The Functional Group Zone (4000–1500 cm⁻¹)
This region confirms the retention of the core scaffold.
O-H Stretching (3200–3500 cm⁻¹):
Both the precursor and the product will exhibit a broad band centered around 3350 cm⁻¹ due to the phenolic -OH.
Diagnostic Check: If this band disappears, you have likely formed an ether or ester byproduct (e.g., O-alkylation instead of C-iodination).
Aromatic C-H Stretching (3010–3080 cm⁻¹):
Weak, sharp peaks just above 3000 cm⁻¹.
Note: The intensity may slightly decrease in the product due to the loss of one aromatic proton.
Ring Skeleton Vibrations (1620–1450 cm⁻¹):
Quinoline Core: Characteristic doublets around 1620 cm⁻¹ and 1580 cm⁻¹ (C=C / C=N stretching).
Shift: The 3-iodo substitution typically causes a slight red-shift (2–5 cm⁻¹) and intensity change in the 1580 cm⁻¹ band due to the "heavy atom effect" dampening the ring vibration.
Region B: The Fingerprint & Substitution Zone (1500–400 cm⁻¹)
This is where the definitive identification occurs.
C-O Stretching (1220–1280 cm⁻¹):
A strong, sharp peak characteristic of phenols. This confirms the integrity of the 6-OH group.
C-I Stretching (500–600 cm⁻¹):
The "Gold Standard" for Halogenation: Look for a new band appearing between 500–600 cm⁻¹ .
Challenge: This peak is often weak and can be obscured by ring deformations.
Solution: Compare directly with the starting material spectrum. The appearance of a new peak here is positive confirmation.
Out-of-Plane (OOP) C-H Bending (900–700 cm⁻¹):
Precursor: Shows a pattern consistent with 2,3,4-trisubstituted pyridine ring and 5,6,7,8-substituted benzene ring.
Product: The substitution at position 3 alters the OOP pattern. Specifically, look for changes in the 750–850 cm⁻¹ range. The loss of the C3-H wagging motion simplifies the spectrum in this specific window.
Experimental Data Summary
Based on comparative literature data for hydroxyquinolines and halo-quinolines.
Vibrational Mode
Frequency (cm⁻¹)
Intensity
Notes
O-H Stretch
3250–3450
Broad, Strong
H-bonded phenol. Sharpens if dilute in non-polar solvent.
C-H Stretch (Ar)
3030–3060
Weak
Diagnostic for aromaticity.
C=N / C=C Ring
1615, 1575
Medium/Strong
Quinoline skeleton.
C-O Stretch
1240–1260
Strong
Phenolic C-O.
C-H Bending (OOP)
820–840
Strong
Indicative of p-substitution pattern on the benzene ring (relative to N).
C-I Stretch
520–580
Weak/Medium
Key differentiator from starting material.
Decision Logic for Synthesis Verification
The following diagram illustrates the logical flow for verifying the product using IR spectroscopy.
Caption: Logical workflow for distinguishing 3-Iodoquinolin-6-ol from precursors and byproducts.
Experimental Protocols
To ensure the visibility of the critical C-I stretch (often found in the Far-IR), the choice of sampling technique is paramount.
Protocol A: KBr Pellet (Recommended for C-I Detection)
Why: KBr is transparent down to 400 cm⁻¹, allowing clear observation of the C-I stretch which ATR crystals (like ZnSe) might cut off or attenuate.
Preparation: Grind 1–2 mg of dry 3-Iodoquinolin-6-ol with ~100 mg of spectroscopic grade KBr in an agate mortar.
Pressing: Compress under vacuum (8–10 tons) for 2 minutes to form a transparent disc.
Validation: Ensure the baseline is flat; sloping indicates light scattering from poorly ground particles.
Protocol B: ATR (Attenuated Total Reflectance)
Why: Rapid screening for the functional groups (OH, C=N).
Limitation: Diamond ATR absorbs strongly below 600 cm⁻¹, potentially masking the C-I peak.
Application: Place solid directly on the Diamond/ZnSe crystal.
Pressure: Apply maximum pressure to ensure contact (critical for hard solids).
Correction: Apply "ATR Correction" in your software to adjust for depth of penetration differences relative to transmission spectra.
Comparative Workflow: Synthesis to Validation
Caption: Operational workflow highlighting the critical analysis stage post-purification.
References
National Institute of Standards and Technology (NIST). (2023). Quinoline Infrared Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
Specac Ltd. (2023). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Available at: [Link]
PubChem. (2023). Quinolin-6-ol Compound Summary. National Library of Medicine. Available at: [Link]
LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups (Haloalkanes and Aromatics). Available at: [Link]
Comparative Guide: Synthetic Routes for 3-Iodo vs. 3-Chloro Quinoline Derivatives
Executive Summary The functionalization of the quinoline scaffold at the C3 position presents a classic regioselectivity challenge. Unlike the electron-rich C5 and C8 positions (susceptible to electrophilic aromatic subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of the quinoline scaffold at the C3 position presents a classic regioselectivity challenge. Unlike the electron-rich C5 and C8 positions (susceptible to electrophilic aromatic substitution) or the electron-deficient C2 and C4 positions (susceptible to nucleophilic attack), the C3 position is electronically "neutral" and difficult to access via direct functionalization of the parent heterocycle.
This guide compares the synthetic accessibility of 3-chloroquinolines versus 3-iodoquinolines .
3-Chloroquinolines are often synthesized via robust, cost-effective ring-expansion or cyclization protocols suitable for scale-up.
3-Iodoquinolines —critical precursors for palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—require milder, precision-based electrophilic cyclization strategies to prevent iodine loss or regiochemical scrambling.
Mechanistic Divergence & Strategic Selection
The choice between synthesizing a 3-chloro or 3-iodo derivative often dictates the entire synthetic strategy (starting material selection).
Mechanism: Dichlorocarbene (:CCl₂) generated in situ adds to the C2-C3 bond of indole. The resulting cyclopropane intermediate undergoes ring expansion and elimination to form 3-chloroquinoline.
For complex substrates where harsh base (Method A) is not tolerated, a modern metal-free approach using DMSO/SOCl₂ is superior.
Protocol (Du & Yang, 2024):
Substrate:
-sulfonyl-2-alkynylaniline.
Reagents: SOCl₂ (3.0 eq), DMSO (solvent).
Conditions: 40°C, 2-4 hours.
Yield: 75-88%.
Figure 1: Mechanism of Desulfonylative Chlorocyclization. The DMSO acts as an oxidant and oxygen transfer agent, facilitating the chlorination.
Deep Dive: Synthesis of 3-Iodoquinoline
Direct iodination of quinoline fails to target C3. Therefore, the Iodocyclization of 2-alkynylanilines (Larock-type cyclization) is the gold standard. This method is "atom-economical" regarding the scaffold but requires pre-functionalized alkyne precursors.
Protocol: Electrophilic Iodocyclization
Scope: Tolerates esters, nitriles, and alkyl groups.
Causality: The reaction relies on the activation of the alkyne
-system by an electrophilic iodine source (), triggering a 6-endo-dig nucleophilic attack by the aniline nitrogen.[2]
Step-by-Step Methodology:
Preparation: Dissolve 2-(1-alkynyl)aniline (1.0 mmol) in anhydrous acetonitrile (5 mL) or CH₂Cl₂.
Activation: Add NaHCO₃ (3.0 eq) to buffer the HI generated.
Cyclization: Add Iodine (
, 1.2 eq) or N-Iodosuccinimide (NIS) portion-wise at 0°C, then warm to Room Temperature.
Quench: Stir for 1-3 hours. Quench with saturated aqueous
to remove excess iodine (color change from purple/brown to yellow/clear).
Purification: Extract with EtOAc. The 3-iodo product is often light-sensitive; store in amber vials.
Critical Note: If the nitrogen is unprotected (free
), the reaction works but can suffer from oxidation. Using -dialkyl or -acyl derivatives often improves yields.
Figure 2: Electrophilic Iodocyclization Pathway. Note the specific 6-endo-dig closure which places the Iodine at the 3-position.
Head-to-Head Comparison
The following table synthesizes experimental data from key literature sources (Meth-Cohn, Larock, and recent catalysis papers).
Metric
3-Chloroquinoline Route (Indole Expansion)
3-Iodoquinoline Route (Alkynyl Cyclization)
Yield (Typical)
40 - 55%
75 - 92%
Regioselectivity
High (Ring expansion is specific)
Perfect (Controlled by alkyne position)
Atom Economy
Moderate (Loss of dichlorocarbene equivalents)
Low (High MW of Iodine waste if not recycled)
Cost of Goods
Low (Indole + CHCl₃)
High (Alkynyl aniline + Iodine)
Scalability
Excellent (Multi-kilo scale feasible)
Moderate (Chromatography often required)
Safety Profile
Caution: Exothermic, Carbene generation.
Good: Mild temp, but Iodine is corrosive.
Downstream Use
Stable pharmacophore.
Unstable; use immediately for coupling.
Expert Commentary & Troubleshooting
When to use which?
Choose the 3-Chloro route if you are synthesizing a final drug candidate where the halogen is a structural feature intended to block metabolism or increase lipophilicity. The C-Cl bond is robust and will survive most subsequent non-catalytic transformations.
Choose the 3-Iodo route if you need a scaffold for library generation. The C3-Iodine is a "loaded spring," ready for Suzuki or Sonogashira coupling under very mild conditions (often room temperature with Pd(PPh₃)₄), whereas the 3-Chloro analog requires bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) and high temperatures to couple.
Troubleshooting the 3-Iodo Route
Problem: Low yield or "tar" formation.
Solution: This often results from the instability of the free amine radical cation. Protect the aniline nitrogen (e.g., N-acetyl or N-tosyl) before cyclization. Alternatively, ensure the reaction is performed in the dark to prevent photochemical decomposition of the C-I bond.
Troubleshooting the 3-Chloro Route
Problem: Formation of 3-chlorocinnoline impurities.
Solution: Control the temperature strictly during the carbene addition. If using the Vilsmeier (POCl₃) approach on acetanilides, ensure the amide is completely dry; water hydrolyzes the Vilsmeier reagent, stopping the cyclization.
References
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[3] Journal of the Chemical Society, Perkin Transactions 1.
Larock, R. C., & Doty, M. J. (1993). "Synthesis of Indoles and Quinolines via Palladium-Catalyzed Cyclization." Journal of Organic Chemistry, 58(17), 4579–4583.
Li, X., Du, Y., Yang, J., et al. (2024).[4] "DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization." The Journal of Organic Chemistry, 89, 2039-2049.[4]
Rees, C. W., & Smithen, C. E. (1964). "The reaction of indoles with carbenes." Advances in Heterocyclic Chemistry, 3, 57-78.
Gabriele, B., et al. (2012).[5] "An Iodocyclization Approach to Substituted 3-Iodothiophenes and Quinolines." Journal of Organic Chemistry.
A Senior Application Scientist's Guide to the Synthesis of 3-Iodoquinolin-6-ol: Benchmarking Yields Against Established Methodologies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a place of prominence due...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides an in-depth technical overview for the synthesis of 3-Iodoquinolin-6-ol, a valuable building block in medicinal chemistry. We will explore a plausible and efficient synthetic route, benchmark its yield against literature values for analogous transformations, and provide detailed experimental protocols grounded in scientific integrity.
The Significance of 3-Iodoquinolin-6-ol in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an iodine atom, particularly at the 3-position, offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The hydroxyl group at the 6-position provides a site for altering polarity and can act as a key hydrogen bond donor or acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. Therefore, the efficient synthesis of 3-Iodoquinolin-6-ol is of considerable interest for the development of new therapeutic agents.
Proposed Synthetic Pathway: Direct C-H Iodination
While a dedicated synthetic protocol for 3-Iodoquinolin-6-ol is not extensively documented, a direct C-H iodination of the readily available quinolin-6-ol presents the most atom-economical and straightforward approach. Literature precedents indicate the feasibility of regioselective C3 iodination of quinolines.[1] This method avoids the often harsh conditions and potential safety hazards associated with multi-step syntheses, such as the Sandmeyer reaction involving potentially explosive diazonium salts derived from 3-aminoquinoline.[2]
Caption: Proposed synthetic route for 3-Iodoquinolin-6-ol via direct C3 iodination.
An alternative, though more complex, route would involve the synthesis of 3-aminoquinolin-6-ol followed by a Sandmeyer reaction.[3][4] This classical method for introducing halogens to aromatic rings can be effective but often requires careful handling of the intermediate diazonium salts.
Detailed Experimental Protocol: Direct C3 Iodination of Quinolin-6-ol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
Quinolin-6-ol
N-Iodosuccinimide (NIS)
Acetonitrile (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinolin-6-ol (1.0 eq) and anhydrous acetonitrile to make a 0.1 M solution.
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The choice of NIS is predicated on its milder reactivity and better solubility in organic solvents compared to other iodinating systems.
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material. The reaction is anticipated to proceed to completion within 2-4 hours at room temperature.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-Iodoquinolin-6-ol.
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Benchmarking Our Yield
A key aspect of process development is benchmarking the obtained yield against established literature values for similar transformations. As there is no direct report for the synthesis of 3-Iodoquinolin-6-ol, we will compare our target yield with those reported for Sandmeyer reactions on quinoline derivatives and other direct iodination methods.
The anticipated yield of over 70% for the direct C3 iodination is based on the high efficiency often observed with modern C-H functionalization methods. This compares favorably to the variable and sometimes lower yields of the Sandmeyer reaction and older direct iodination techniques on the quinoline core.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 3-Iodoquinolin-6-ol.
Scientific Integrity and Causality
The choice of direct C-H iodination is rooted in the principles of green chemistry and synthetic efficiency. This approach minimizes waste by avoiding the need for pre-functionalization of the starting material. The selection of NIS as the iodinating agent is based on its proven efficacy and selectivity in similar systems. Each step of the protocol is designed to be self-validating; for instance, the reaction monitoring step ensures that the reaction is proceeding as expected before moving to the workup, thereby preventing the loss of material due to incomplete conversion. The purification and characterization steps provide definitive proof of the product's identity and purity, ensuring the trustworthiness of the experimental data.
References
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]
The three protocols tested to iodinate quinolin‐6‐ol at its 5 position. ResearchGate. [Link]
Operational Guide: Safe Handling and Disposal of 3-Iodoquinolin-6-ol
Executive Summary & Chemical Profile[1] 3-Iodoquinolin-6-ol is a specialized halogenated heterocyclic intermediate often used in drug discovery and scaffold synthesis.[1] Unlike common solvents, this compound presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
3-Iodoquinolin-6-ol is a specialized halogenated heterocyclic intermediate often used in drug discovery and scaffold synthesis.[1] Unlike common solvents, this compound presents a dual-hazard profile: it possesses the environmental persistence of a halogenated aromatic and the reactivity of a phenolic system.[1]
Improper disposal—specifically, mixing with non-halogenated waste streams or strong oxidizers—can lead to regulatory violations (RCRA) and the release of toxic iodine vapors during incineration. This guide establishes a self-validating workflow to ensure compliance and safety.
Chemical Identity Table
Parameter
Detail
Chemical Name
3-Iodoquinolin-6-ol
CAS Number
889660-68-8
Molecular Formula
C₉H₆INO
Molecular Weight
271.05 g/mol
Physical State
Solid (Pale yellow to beige powder)
Key Sensitivities
Photosensitive (C-I bond cleavage), Acid/Base Active (Amphoteric character)
Hazard Characterization (The "Why")
To handle this compound safely, one must understand the causality of its hazards.
Halogenated Burden: The Iodine atom at position 3 classifies this as a Halogenated Organic .[1] Standard incineration of non-halogenated waste does not employ the necessary scrubbers to capture acid gases (HI, I₂) generated by this compound. Result: It must be segregated into halogen-specific waste streams.[1]
Phenolic Acidity: The hydroxyl group at position 6 is acidic.[1] If mixed with strong bases in a waste container, it can form salts, potentially altering solubility and causing precipitation that clogs waste lines.
Photolytic Instability: Aryl iodides are prone to homolytic cleavage under UV light, generating free radicals and iodine gas (
).[1] Result: Waste containers must be opaque or amber.[1]
Pre-Disposal Stabilization Protocol
Before moving the material to waste accumulation areas, perform these stabilization steps. This acts as a "Gatekeeper" phase to prevent downstream accidents.[1]
Quench Reactivity: If the compound is part of a reaction mixture containing active reagents (e.g., boronic acids, lithium reagents), quench fully. Ensure pH is neutral (pH 6-8) to prevent exothermic acid-base reactions in the waste drum.[1]
Solvent Assessment: Determine the primary solvent.[1]
If dissolved in DCM/Chloroform: The entire mixture is Halogenated Solvent Waste .
If dissolved in Methanol/Acetone: The mixture is still Halogenated Waste because of the solute (3-Iodoquinolin-6-ol).[1] Crucial Rule: "One drop of halogen makes the whole barrel halogenated."[1]
Light Protection: Wrap clear waste bottles in aluminum foil if amber glass is unavailable.
Disposal Decision Logic
The following workflow dictates the physical disposal path. This system is designed to be self-validating: you cannot proceed to the next step without confirming the state of the material.[1]
Workflow Diagram (DOT)
Caption: Decision tree for segregating 3-Iodoquinolin-6-ol waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent due to the solute's chemistry.[1]
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Container Selection: Use an HDPE or Amber Glass carboy.[1] Avoid metal containers (steel cans) as phenolic iodides can corrode metal over time if moisture is present.[1]
Segregation: Pour into the Halogenated Solvent Waste stream.
Warning: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams.[1] The iodine content requires high-temperature incineration (>1100°C) with acid gas scrubbing, which standard non-halogenated incinerators cannot provide.[1]
Rinsing: Triple-rinse the original vessel with a small volume of acetone or DCM.[1] Add these rinsates to the same Halogenated waste carboy.
Regulatory & Compliance Context
Understanding the regulatory framework ensures your lab passes EHS audits.[1]
RCRA Classification (USA): While 3-Iodoquinolin-6-ol is not explicitly "P-listed" or "U-listed" by name, it is regulated under Process Knowledge .[1]
If dissolved in spent halogenated solvents (e.g., Methylene Chloride), it carries the F002 code [1].[2][3]
As a standalone toxic halogenated substance, it contributes to the waste stream requiring treatment for Halogenated Organic Carbon (HOC) .
European Waste Catalogue (EWC):
Classify under 07 01 03* (organic halogenated solvents, washing liquids and mother liquors) [2].
Emergency Response (Spills)[1]
In the event of a benchtop spill of solid 3-Iodoquinolin-6-ol:
PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended to avoid inhaling dust.[1]
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel or an oil-impregnated sweeping compound.[1]
Cleanup: Wipe up the material and place all wipes into a sealable bag.[1]
Decontamination: Wipe the surface with a dilute surfactant (soap and water).[1] Avoid bleach, as oxidizers can react with the iodine moiety to release iodine gas.
References
United States Environmental Protection Agency (EPA). "List of Hazardous Waste Codes (F-List)."[1] RCRA Regulations. Available at: [Link][1]
European Chemicals Agency (ECHA). "Substance Information: Quinolin-8-ol (Isomer Analog Guidance)."[1] ECHA Registration Dossier. Available at: [Link][1]
PubChem. "Compound Summary: 3-Iodoquinolin-6-ol (CAS 889660-68-8)."[1] National Library of Medicine.[1] Available at: [Link][1]